Product packaging for Zeatin riboside(Cat. No.:CAS No. 28542-78-1)

Zeatin riboside

Cat. No.: B6592933
CAS No.: 28542-78-1
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-HNNGNKQASA-N
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Description

Historical Context of Zeatin Riboside Identification and Isolation

The journey to understanding this compound began with the broader quest to identify the substances responsible for cell division and growth in plants.

The first naturally occurring cytokinin, zeatin, was identified in 1964 by Letham and his colleagues from extracts of maize (Zea mays). nih.govresearchgate.net This discovery was a landmark in plant science, providing a chemical identity to a substance previously known only for its cell division-inducing activity. nih.gov The team successfully obtained pure, crystalline zeatin in sufficient quantities for structural determination using techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography. nih.govresearchgate.net

Following this, in 1967, Letham's group also crystallized zeatin-9-riboside (this compound) from coconut milk (Cocos nucifera), a substance long known for its ability to stimulate plant tissue growth. nih.govoup.com This was achieved through bioassay-guided purification of 60 liters of coconut milk, yielding 0.4 mg of crystalline this compound. nih.gov Further research confirmed the presence of both trans-zeatin (B1683218) and trans-zeatin riboside in coconut water in the mid-1970s. researchgate.net The identification of cis-zeatin (B600781) riboside in RNA extractions of plant tissues was facilitated by advancements in MS and NMR techniques. oup.comnih.gov

The initial methods for detecting and quantifying cytokinins like this compound were primarily based on bioassays. oup.comnih.gov These assays involved observing the mass increase of plant tissue grown on a medium containing the test extract and auxin. oup.comnih.gov However, these early chromatographic methods had low resolution and likely reported a combined measurement of both cis- and trans-isomers of zeatin. oup.comnih.gov

A significant advancement in analytical methodology came with the development of trimethylsilyl (B98337) derivatives of cytokinins for gas chromatography-mass spectrometry (GC-MS), which improved the separation and quantification of these compounds. oup.comnih.gov The introduction of deuterium-labeled internal standards in the late 1980s further enhanced the accuracy of cytokinin analysis. oup.comnih.gov Modern techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/ESI–MS/MS), now allow for the rapid and precise quantification of this compound and other plant hormones from crude plant extracts. rsc.org

This compound as a Key Plant Hormone

This compound is a pivotal plant hormone that governs a multitude of developmental processes.

This compound belongs to the cytokinin class of plant hormones, which are derivatives of adenine (B156593). creative-proteomics.comoup.com Cytokinins are fundamental regulators of cell division and differentiation in plants. pjoes.com this compound, as a riboside conjugate of zeatin, is a key transport and storage form of cytokinin within the plant. creative-proteomics.com It plays a crucial role in mediating hormone signaling between different parts of the plant, such as the roots and shoots, influencing processes like apical dominance, shoot and root development, and nutrient mobilization. creative-proteomics.com

Zeatin and its riboside exist in two isomeric forms: cis and trans, which refers to the spatial arrangement of the side chain. oup.comfrontiersin.org The trans-isomer is generally considered to be the more biologically active form. toku-e.comwikipedia.org While cis-zeatin and its derivatives are abundant in many plants, they were initially thought to have weak biological activity. oup.com However, emerging research suggests that cis-forms may have distinct roles in plant development and stress responses. researchgate.net

Studies have shown that both isomers can modulate plant immunity, though trans-zeatin was found to be more active in tobacco. toku-e.com The levels of cis- and trans-zeatin types can vary significantly throughout a plant's life cycle. For example, in Arabidopsis, cis-zeatin types are prevalent in developmental stages associated with limited growth. oup.com The direct conversion of cis-zeatin to the more active trans-isomer is facilitated by an enzyme known as zeatin cis-trans isomerase. frontiersin.org

Research Findings on this compound

FeatureFindingSource(s)
Discovery of Zeatin First identified in 1964 from maize (Zea mays) by Letham and co-workers. nih.govresearchgate.net
Discovery of this compound Crystallized from coconut milk in 1967 by Letham's group. nih.govoup.com
Early Analytical Methods Initially relied on bioassays and low-resolution chromatography. oup.comnih.gov
Advanced Analytical Methods GC-MS with derivatization and deuterium-labeled standards improved accuracy. Modern methods include UPLC/ESI–MS/MS. oup.comnih.govrsc.org
Hormone Classification A key cytokinin, involved in cell division, differentiation, and signaling. creative-proteomics.comoup.compjoes.com
Isomeric Forms Exists as cis and trans isomers, with the trans form generally being more biologically active. oup.comtoku-e.comwikipedia.org
Isomer-Specific Roles cis-zeatin types may have distinct functions in development and stress responses. oup.comresearchgate.net

De Novo Biosynthesis Pathways

The de novo biosynthesis of cytokinins, including trans-zeatin riboside, is a fundamental process in plants. This pathway begins with the synthesis of isopentenyladenine (iP)-type cytokinins, which are subsequently converted to trans-zeatin (tZ)-type cytokinins through a hydroxylation step.

Role of Isopentenyl Transferases (IPTs) in Cytokinin Biosynthesis

The initial and rate-limiting step in the de novo biosynthesis of cytokinins is catalyzed by a class of enzymes known as isopentenyl transferases (IPTs). nih.gov Plants possess two main types of IPTs: adenylate IPTs (ATP/ADP-IPTs) and tRNA IPTs. nih.govnih.gov The adenylate IPTs are primarily responsible for the bulk synthesis of iP- and tZ-type cytokinins. nih.govnih.gov These enzymes utilize ATP or ADP as substrates, transferring an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6 position of the adenine moiety. nih.govresearchgate.net In the model plant Arabidopsis thaliana, the adenylate IPTs are encoded by genes such as AtIPT1, 3, 4, 5, 6, 7, and 8. nih.gov The expression of these genes is regulated by various internal and environmental factors, including nutrient availability and other phytohormones like auxin and abscisic acid. nih.gov

Key Isopentenyl Transferases (IPTs) in Arabidopsis thaliana

IPT TypeGenes in ArabidopsisPrimary FunctionSubstratesCytokinin Products
Adenylate IPTs (ATP/ADP-IPTs)AtIPT1, 3, 4, 5, 6, 7, 8De novo biosynthesis of cytokinins nih.govnih.govATP, ADP, DMAPP nih.govresearchgate.netiP- and tZ-types nih.gov
tRNA IPTsAtIPT2, AtIPT9Prenylation of tRNA for cis-zeatin synthesis nih.govresearchgate.nettRNA, DMAPP researchgate.netcis-Zeatin-types nih.gov

Formation of Isopentenyladenosine Monophosphate (iPMP) as a Precursor

The enzymatic action of adenylate IPTs on ATP or ADP and DMAPP results in the formation of N6-(Δ2-isopentenyl)adenosine-5'-monophosphate, more commonly known as isopentenyladenosine monophosphate (iPMP). researchgate.netnih.gov This reaction is considered the primary event in the de novo pathway. nih.gov iPMP and its corresponding di- and triphosphate forms (iPRDP and iPRTP), collectively referred to as iP-ribotides (iPRPs), are the initial cytokinin products. oup.com These iP-type cytokinin nucleotides serve as the direct precursors for the biosynthesis of tZ-type cytokinins. nih.govoup.com The formation of iPMP is a critical juncture, committing the adenine nucleotide to the cytokinin synthesis pathway. nih.gov

Cytochrome P450 Monooxygenase (CYP735A) Activity in this compound Synthesis

Once iP-type cytokinin nucleotides are synthesized, the formation of trans-zeatin riboside requires the hydroxylation of the isopentenyl side chain. This crucial step is catalyzed by a specific group of cytochrome P450 monooxygenases, designated as CYP735A. oup.comnih.gov In Arabidopsis, this enzyme family is represented by CYP735A1 and CYP735A2. oup.comnih.gov

These enzymes perform a stereo-specific trans-hydroxylation of the terminal methyl group of the isopentenyl side chain of iPRPs to produce trans-zeatin ribotides (tZRPs). oup.comnih.gov In vitro studies have shown that CYP735A enzymes preferentially use isopentenyladenine nucleotides (like iPMP) as substrates over the corresponding nucleoside or free base forms. nih.govresearchgate.net The final conversion of these nucleotide precursors (tZRPs) into the active free-base form, trans-zeatin, is carried out by cytokinin-activating enzymes known as LONELY GUY (LOG). oup.com

tRNA Degradation Pathway and cis-Zeatin Riboside

In contrast to the de novo synthesis of trans-zeatin, the cis-isomer of this compound originates from a distinct pathway involving the turnover of transfer RNA (tRNA). oup.comoup.com This pathway is considered the only widely accepted source of cis-zeatin in plants, as a specific cis-hydroxylase for the de novo pathway has not been identified. oup.com

Origin of cis-Zeatin Riboside from Prenylated tRNA

The biosynthesis of cis-zeatin-type cytokinins begins with the modification of certain tRNA molecules. researchgate.netoup.com Specifically, tRNA molecules that recognize codons starting with uridine (B1682114) (UNN codons) are targeted. nih.govoup.com The adenine residue at position 37, immediately 3' to the anticodon, undergoes prenylation. researchgate.netslu.se This reaction involves the transfer of an isopentenyl group from DMAPP to the N6 position of the adenine, a process catalyzed by tRNA-specific isopentenyltransferases (tRNA-IPTs). nih.govresearchgate.net In Arabidopsis, the genes AtIPT2 and AtIPT9 encode these tRNA-IPTs. researchgate.netoup.com

The resulting modified tRNA contains N6-(Δ2-isopentenyl)adenine (iP). It is suggested that the subsequent hydroxylation of the prenyl side chain occurs on the intact, iP-containing tRNA molecule, leading to the formation of a cis-zeatin-containing tRNA. nih.govoup.comresearchgate.net When these modified tRNA molecules are degraded, cis-zeatin and its derivatives, including cis-zeatin riboside, are released. nih.govoup.com Genetic studies have confirmed the essential role of tRNA-IPTs in this process; double mutants lacking both AtIPT2 and AtIPT9 are deficient in cis-zeatin-type cytokinins. oup.com

Enzymes Involved in tRNA-Derived cis-Zeatin Riboside Release

The initial enzymatic step in the tRNA degradation pathway is clearly defined and catalyzed by tRNA-IPTs (e.g., AtIPT2 and AtIPT9 in Arabidopsis), which are responsible for the prenylation of adenine in tRNA. researchgate.netslu.se However, the specific enzymes responsible for the subsequent degradation of the modified tRNA to release cytokinin precursors have not been fully identified and are often referred to as "unknown enzymes" in the literature. nih.govoup.comresearchgate.net

It is hypothesized that general or stress-induced ribonucleases could be involved in the tRNA turnover that leads to the release of cis-zeatin riboside monophosphate (cZRMP). researchgate.netnih.gov Once cZRMP is released from the degraded tRNA, it can be converted to the active form, cis-zeatin. This final activation step can be catalyzed directly by LONELY GUY (LOG) proteins, which are phosphoribohydrolases that remove the phosphoribosyl moiety. researchgate.net

Biosynthesis Pathways of this compound Isomers

FeatureDe Novo Pathway (trans-Zeatin)tRNA Degradation Pathway (cis-Zeatin)
Primary Isomer trans-Zeatin (tZ)cis-Zeatin (cZ) oup.com
Initial Substrates ATP/ADP, DMAPP researchgate.nettRNA, DMAPP researchgate.net
Key Initial Enzyme Adenylate Isopentenyltransferase (ATP/ADP-IPT) nih.govtRNA Isopentenyltransferase (tRNA-IPT) nih.gov
Key Intermediate Isopentenyladenosine Monophosphate (iPMP) nih.govPrenylated tRNA (i6A37-tRNA) nih.gov
Hydroxylation Enzyme Cytochrome P450 (CYP735A) oup.comBelieved to occur on intact tRNA; specific enzyme unknown nih.gov
Final Activation Enzyme LONELY GUY (LOG) oup.comLONELY GUY (LOG) researchgate.net

Interconversion and Conjugation of this compound

This compound, a key transport and storage form of cytokinin in plants, undergoes several metabolic conversions that regulate its activity and concentration within plant tissues. creative-proteomics.com These processes include conversion to its free base form, zeatin, and conjugation to various molecules, primarily glucose.

Conversion to Zeatin (Free Base)

This compound (ZR) is considered a precursor to the biologically active free-base form, trans-zeatin (tZ). plantae.orgnih.gov This conversion is a critical activation step, as the free base is the form that is recognized by cytokinin receptors to elicit physiological responses. nih.gov The transformation from the riboside to the free base allows the plant to control the location and timing of cytokinin activity. For instance, trans-zeatin riboside is synthesized in the root and transported to the shoot via the xylem, where it is then converted to the active trans-zeatin form to regulate processes like leaf and shoot apical meristem growth. plantae.orgnih.gov

Role of Lonely Guy (LOG) Enzymes in Conversion

The conversion of cytokinin nucleotides to their active free-base forms is primarily catalyzed by a family of enzymes known as LONELY GUY (LOG). nih.govresearchgate.net LOG enzymes function as cytokinin riboside 5'-monophosphate phosphoribohydrolases. nih.govresearchgate.netfrontiersin.org In a single step, they directly convert inactive cytokinin nucleotides, such as trans-zeatin riboside monophosphate (tZRMP), into the active free-base form (tZ) by releasing ribose 5'-monophosphate. nih.govfrontiersin.org This direct activation pathway is considered a pivotal mechanism for regulating cytokinin activity in various aspects of plant growth and development. frontiersin.orgnih.gov While the primary substrates for LOG enzymes are cytokinin nucleotides, their action is the final step in producing the active free base from its transported riboside precursor form. plantae.orgnih.gov

Formation of Glucoside Conjugates (e.g., O-glucosides, N-glucosides)

This compound and its free base, zeatin, can be conjugated with glucose to form O-glucosides and N-glucosides. This process is a significant aspect of cytokinin metabolism. nih.gov

O -glucosides: The formation of O-glucosides involves the attachment of a glucose molecule to the hydroxyl group of the zeatin side chain. annualreviews.org Enzymes called O-glucosyltransferases catalyze this reaction. For example, in Phaseolus lunatus, the enzyme UDPglucose:zeatin O-glucosyltransferase has been isolated and shown to convert zeatin to O-glucosylzeatin. pnas.org Similarly, maize contains genes encoding for O-glucosyltransferases with a preference for cis-zeatin. nih.govresearchgate.net The O-glucosides of both zeatin and this compound are found endogenously in various plant tissues. nih.govnih.gov

N -glucosides: N-glucosylation involves the attachment of glucose to a nitrogen atom on the purine (B94841) ring of zeatin, typically at the N7 or N9 position. nih.govnih.gov These conjugates, such as trans-zeatin-N7-glucoside (tZ7G) and trans-zeatin-N9-glucoside (tZ9G), have been identified as metabolites of exogenously applied zeatin. nih.govoup.com While historically considered irreversible, recent studies have shown that some N-glucosides can be metabolized back to the active free base form in vivo. frontiersin.org

Role of Conjugates as Storage or Deactivation Products

Glucoside conjugates of zeatin and its riboside play crucial roles in cytokinin homeostasis, primarily as storage or deactivation products. nih.govnih.gov

O -Glucosides as Storage Forms: O-glucosides are widely regarded as inactive but convertible storage forms of cytokinins. nih.govpnas.orgresearchgate.net A key feature of O-glucosides is their resistance to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme for irreversible cytokinin breakdown. pnas.orgoup.com This resistance allows the plant to store cytokinins in an inactive form, protected from degradation, which can be later reactivated by the action of β-glucosidases that cleave off the glucose molecule. pnas.orgoup.comoup.com Their presence in xylem sap also suggests a role in transport. nih.gov

N -Glucosides as Deactivation Products: N-glucosides have traditionally been viewed as permanently inactive and irreversibly conjugated forms of cytokinins, effectively removing them from the active pool. nih.govresearchgate.net This conjugation represents a mechanism for the deactivation of excess cytokinin bases. frontiersin.org However, recent research indicates that this inactivation may not always be permanent, as some trans-zeatin N-glucosides can be converted back to the active free base. nih.govfrontiersin.org

Degradation of this compound

The irreversible degradation of this compound is a key mechanism for controlling cytokinin levels in plants. This process is primarily carried out by a specific class of enzymes.

Cytokinin Oxidase/Dehydrogenase (CKX) Activity

Cytokinin oxidase/dehydrogenase (CKX) enzymes are responsible for the irreversible degradation of cytokinins with unsaturated isoprenoid side chains, including zeatin and this compound. nih.govresearchgate.netnih.gov The degradation occurs through the oxidative cleavage of the N6-side chain, which results in the formation of adenine or adenosine (B11128) and a corresponding aldehyde. nih.govoup.comnih.gov This catabolic process is a crucial component of cytokinin homeostasis, ensuring that appropriate levels of active cytokinins are maintained within plant tissues. nih.govresearchgate.net Different CKX enzymes can exhibit preferences for various cytokinin substrates; for instance, the recombinant OsCKX11 protein from rice showed a preference for degrading trans-zeatin and cis-zeatin. nih.gov The activity of CKX is a major factor in determining the concentration of active cytokinins and, consequently, their physiological effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N5O5 B6592933 Zeatin riboside CAS No. 28542-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWTRUMMSCNCW-HNNGNKQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017776
Record name 9-(β-D-Ribofuranosyl)-trans-zeatin
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Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-53-2, 28542-78-1
Record name Zeatin riboside
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Record name Zeatin riboside
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Record name Zeatin riboside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(β-D-Ribofuranosyl)-trans-zeatin
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Record name ZEATIN RIBOSIDE
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Biosynthesis and Metabolism of Zeatin Riboside

Catabolism

The irreversible degradation of zeatin riboside is primarily accomplished through the oxidative cleavage of its N6-isoprenoid side-chain. This catabolic process is a crucial mechanism for regulating the levels of active cytokinins within the plant, thereby influencing a wide range of growth and developmental processes. mdpi.com The key enzyme responsible for this reaction is cytokinin oxidase/dehydrogenase (CKX, EC 1.5.99.12). nih.govmdpi.com

CKX enzymes catalyze the cleavage of the N6-side chain of cytokinins with an unsaturated isoprenoid side chain, including zeatin, isopentenyladenine, and their corresponding ribosides. nih.govmdpi.com The reaction results in the formation of adenosine (B11128) and an aldehyde derived from the side-chain. portlandpress.comoup.com Specifically for this compound, the products are adenosine and 4-hydroxy-3-methyl-2-butenal. This degradation is an oxidative process that renders the cytokinin molecule biologically inactive. oup.com

CKX is a flavoprotein that contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity. mdpi.com These enzymes are encoded by multigene families in many plant species, including Arabidopsis thaliana, maize (Zea mays), and rice (Oryza sativa). nih.gov The various isoforms of CKX can differ in their subcellular localization, expression patterns, and catalytic properties, allowing for precise, fine-tuned regulation of cytokinin concentrations in different tissues and at different developmental stages. nih.gov

Research has revealed varying substrate specificities and affinities among CKX isozymes from different plants. For instance, certain CKX isoforms in Arabidopsis exhibit a higher affinity for cis-zeatin (B600781) compared to the trans-isomer. oup.com The kinetic properties of these enzymes are critical for understanding their physiological roles.

Table 1: Michaelis-Menten constants (Km) of Maize Cytokinin Oxidase for Zeatin Isomers

SubstrateKm (μM)Source Organism
cis-Zeatin46Zea mays
trans-Zeatin (B1683218)14Zea mays

This table is based on data from selected research findings. nih.gov

Detailed enzymatic assays on specific isoforms, such as OsCKX11 from rice, have further elucidated substrate preferences. While capable of degrading various cytokinins, some isoforms show a clear preference for certain types, like trans- and cis-zeatin. nih.gov

Table 2: Substrate Specificity of Recombinant OsCKX11 from Oryza sativa

SubstrateRelative Activity
trans-Zeatin (tZ)High
cis-Zeatin (cZ)High
trans-Zeatin riboside (tZR)Moderate
cis-Zeatin riboside (cZR)Moderate
Isopentenyladenine (iP)Moderate
Isopentenyladenosine (iPR)Moderate
Dihydrozeatin (DHZ)Low

This table summarizes qualitative findings on substrate preference. nih.gov

The regulation of CKX gene expression and enzyme activity is a key factor in controlling cytokinin homeostasis, which in turn affects processes like leaf senescence, root and shoot branching, and grain yield in crops. mdpi.commdpi.comnih.gov

Transport Mechanisms of Zeatin Riboside in Plants

Long-Distance Transport

The systemic movement of zeatin riboside between different plant organs is crucial for coordinating developmental processes. This is primarily accomplished through the plant's vascular tissues: the xylem and the phloem.

This compound is recognized as a major long-distance signaling form of cytokinin transported from the roots, where it is predominantly synthesized, to the aerial parts of the plant. proquest.comnih.gov This acropetal movement occurs through the xylem, the principal water-conducting tissue. The high concentration of ribosylated cytokinins, like this compound, found in xylem sap underscores their function as the primary transport form of these hormones. nih.govoup.com

This root-to-shoot translocation is essential for regulating various aspects of shoot development. nih.govnih.gov Research involving grafting experiments with Arabidopsis mutants has demonstrated that root-derived trans-zeatin (B1683218) riboside is sufficient to control both leaf size and shoot apical meristem activity. proquest.comnih.gov This systemic signal allows the shoot's growth rate to adapt to changing environmental conditions, such as the availability of mineral nutrients like nitrate, which is sensed by the roots. nih.govnih.gov The transport of this compound to the shoot apical meristem can modulate the expression of key regulatory genes, thereby adjusting organ production in response to nutrient status. nih.gov

Table 1: Key Findings in Xylem Transport of this compound
FindingOrganism StudiedKey ImplicationReference
trans-zeatin riboside is a major long-distance signaling form in xylem.ArabidopsisRegulates leaf size and meristem activity. proquest.comnih.gov
High concentration of this compound detected in xylem sap.General (Plants)Supports its role as a primary transport form. nih.gov
Identified as the primary suppressor of adventitious root formation in cucumber when transported in xylem sap.Cucumber, SquashActs as an endogenous suppressor of hypocotyl adventitious root formation. oup.com
Systemic signaling of this compound from root to shoot influences vegetative meristem size.ArabidopsisAllows adaptation of shoot growth to nutrient availability. nih.gov

While the xylem is the primary conduit for the root-to-shoot transport of zeatin-type cytokinins, the phloem is also involved in the distribution of cytokinins. frontiersin.org The composition of cytokinins differs between the two vascular systems. biorxiv.org The involvement of specific transporters in the phloem indicates a role in the loading, unloading, and distribution of cytokinins, including this compound, to various sink tissues. For example, the promoter for the transporter AtPUP2 is active in the phloem of leaves, suggesting a function in the long-distance transport network for adenine (B156593) and cytokinins. nih.gov This allows for the redistribution of cytokinins from mature leaves to developing organs.

Cellular Transport Systems

For this compound to move from the vascular system into target cells or to be loaded into the vascular stream, it must cross cellular membranes. This is facilitated by several families of protein transporters.

The Purine (B94841) Permease (PUP) family of transporters facilitates the movement of purines, including adenine and certain cytokinins, across cell membranes. frontiersin.orgnih.gov Studies have shown that some members of this family can transport cytokinins. For instance, direct measurements demonstrated that AtPUP1 can mediate the uptake of radiolabeled trans-zeatin. nih.govresearchgate.net The transport of adenine by AtPUP1 and AtPUP2 can be inhibited by various cytokinins, indicating that they are transport substrates. nih.gov While PUPs are more recognized for transporting cytokinin free bases like trans-zeatin, AtPUP1 has also been shown to mediate the transport of ribosylated purine derivatives. frontiersin.orgnih.gov However, the affinity can be selective; uptake of trans-zeatin by PUP14 was not inhibited by trans-zeatin riboside, suggesting it is not a substrate for that particular transporter. frontiersin.org

Equilibrative Nucleoside Transporters (ENTs) are a family of membrane carriers that play a crucial role in the transport of nucleosides, making them key players in the movement of this compound. nih.govnih.gov Unlike some PUPs that preferentially transport the free base form, ENTs readily transport the ribosylated forms of cytokinins. nih.govcitedrive.com

Research has specifically identified AtENT3 in Arabidopsis as a transporter of cytokinin nucleobases and ribosides. nih.govcitedrive.com Studies combining experimental data with computational modeling have shown that AtENT3 has a preference for trans-zeatin riboside. biorxiv.org The activity of ENTs is integral to maintaining cytokinin homeostasis in the shoots and is implicated in both short-distance, cell-to-cell transport and long-distance distribution of cytokinins. nih.govcitedrive.comresearchgate.net The function of these transporters represents a critical link between the long-distance vascular flow of this compound and its uptake into specific target cells. biorxiv.org

The ATP-Binding Cassette (ABC) transporter superfamily utilizes the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.govresearchgate.net Within this family, certain members of the ABCG subfamily are involved in phytohormone transport. nih.gov

Specifically, the transporter AtABCG14 has been shown to be critical for the root-to-shoot transport of cytokinins. nih.gov Loss of AtABCG14 function leads to severe inhibition of shoot growth, a phenotype that can be rescued by the external application of zeatin to the shoots. This indicates that AtABCG14 is essential for loading the root-synthesized cytokinins, including this compound, into the xylem for translocation to the aerial parts of the plant. nih.gov This active transport process is a key regulatory step in the long-distance signaling pathway that governs shoot development.

Table 2: Cellular Transporter Families for this compound and Related Cytokinins
Transporter FamilyKey MembersPrimary SubstratesRole in this compound TransportReference
Purine Permeases (PUPs)AtPUP1, AtPUP2, PUP14Adenine, trans-zeatin, isopentenyladenine, ribosylated purinesCellular uptake from vasculature; some members transport ribosylated forms, but others show selectivity for free bases. frontiersin.orgnih.gov
Equilibrative Nucleoside Transporters (ENTs)AtENT3Nucleosides, including trans-zeatin ribosidePrimary facilitators of cellular uptake of this compound; involved in both short- and long-distance transport pathways. nih.govbiorxiv.orgcitedrive.com
ATP-Binding Cassette (ABCG) TransportersAtABCG14CytokininsEssential for loading cytokinins (including this compound) from the root into the xylem for long-distance transport to the shoot. nih.gov

Specificity of Transporters for this compound

The movement of this compound across cellular membranes is facilitated by several families of protein transporters, each exhibiting varying degrees of specificity for this cytokinin nucleoside compared to its nucleobase form, zeatin.

Equilibrative Nucleoside Transporters (ENTs): This family of transporters is primarily responsible for the uptake of cytokinin ribosides. citedrive.comnih.govoup.com Studies have identified specific members, such as AtENT3 in Arabidopsis, that mediate the transport of trans-zeatin riboside (tZR). citedrive.comnih.govoup.com Research indicates that ENTs are the main carriers for the riboside forms of cytokinins. nih.govnih.gov The affinity of these transporters is significantly higher for ribosylated forms like this compound than for the free bases. citedrive.comoup.com This specificity suggests a primary role for ENTs in taking up this compound from the apoplast into the cell symplast. nih.gov

Purine Permeases (PUPs): In contrast to ENTs, PUP family transporters generally show a higher affinity for cytokinin nucleobases, such as zeatin and adenine, rather than their ribosides. nih.govfrontiersin.org While some PUPs, like AtPUP1 and AtPUP2, can transport cytokinins, competition assays have shown they have a lower affinity for this compound compared to zeatin. nih.govfrontiersin.orgnih.gov This indicates that PUPs are primarily involved in the transport of the free base forms of cytokinins. nih.gov

ATP-Binding Cassette (ABC) Transporters: Certain members of the ABCG subfamily are crucial for the efflux of cytokinins, playing a key role in their long-distance transport. frontiersin.org Specifically, AtABCG14 in Arabidopsis is essential for loading root-synthesized cytokinins into the xylem for transport to the shoot. nih.govpnas.org Given that this compound is the predominant cytokinin form in xylem sap, it is a primary substrate for AtABCG14. frontiersin.orgpnas.org Studies on its ortholog in rice, OsABCG18, have confirmed its function in the shootward transport of various cytokinins. nih.govoup.com These transporters appear to handle multiple cytokinin species, facilitating the export required for systemic signaling. nih.gov

Table 1: Specificity of Major Transporter Families for Cytokinin Forms
Transporter FamilyPrimary SubstrateSpecificity for this compoundKey FunctionExample Members
Equilibrative Nucleoside Transporters (ENTs)Nucleosides (Ribosides)HighCellular Uptake/ImportAtENT3
Purine Permeases (PUPs)NucleobasesLowCellular Uptake/ImportAtPUP1, AtPUP2
ABC Transporters (Subfamily G)Multiple Cytokinin FormsHigh (as a major xylem component)Cellular Efflux/Xylem LoadingAtABCG14, OsABCG18

Zeatin Riboside Signal Transduction Pathways in Plants

Perception and Receptor Interaction

The initial and determinative step in the zeatin riboside signaling cascade is its perception by specific receptors. This interaction is characterized by the structural features of the receptors and the binding affinity of the ligand, which dictates the initiation of downstream signaling events.

Cytokinin Receptors (e.g., AHK4, CRE1/WOL)

The perception of cytokinins in plants is primarily mediated by a small family of sensor histidine kinases. In the model plant Arabidopsis thaliana, these receptors include ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4. nih.govfrontiersin.org The AHK4 receptor is also known by the names CYTOKININ RESPONSE 1 (CRE1) and WOODEN LEG (WOL), identified through genetic screens for mutants with altered cytokinin response or developmental defects. oup.comharvard.eduactanaturae.ru

These receptors are transmembrane proteins, with their cytokinin-binding domain located in the endoplasmic reticulum lumen and the kinase domain facing the cytoplasm. frontiersin.orgtandfonline.com Structurally, they are hybrid histidine kinases, possessing a complex multidomain architecture. This includes:

An N-terminal CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain, which is responsible for binding the cytokinin ligand. oup.comfrontiersin.org

A catalytic histidine kinase domain that contains a conserved histidine residue for autophosphorylation. oup.comfrontiersin.org

A C-terminal receiver domain that contains a conserved aspartate residue, which accepts the phosphate (B84403) group from the histidine. actanaturae.ruoup.com

While the three receptors have largely redundant functions in regulating plant growth, they also exhibit some specialized roles, which can be attributed to differences in expression patterns and potentially binding affinities for various cytokinin forms. nih.govfrontiersin.org The loss of all three receptors leads to severe developmental defects, underscoring their crucial role in plant life. nih.gov

Binding Affinity of this compound to Receptors

The biological activity of a hormone is intrinsically linked to its ability to bind to its receptor. In the case of this compound, its binding affinity to cytokinin receptors has been a subject of detailed investigation, revealing important nuances about which molecular forms are active.

Initial studies, often employing an E. coli-based assay system, suggested that this compound could bind to receptors like AHK4 with relatively high affinity. nih.govd-nb.info However, this system was later found to have limitations, as bacterial enzymes could convert the inactive riboside form into the active free-base form (zeatin), confounding the results. nih.gov

More recent and refined experiments using microsomal fractions isolated from plants, which more closely mimic the in-planta environment, have painted a different picture. nih.gov These studies have consistently shown that cytokinin ribosides, including this compound, have a dramatically lower binding affinity for the receptors compared to their free-base counterparts. nih.govfrontiersin.orgresearchgate.net The affinity of ribosides for the receptors was often so low that it could not be accurately determined. nih.gov

Analysis of the 3D crystal structure of the AHK4 receptor's binding pocket provides a molecular explanation for this discrepancy. The structure reveals that the active site is tailored to accommodate the cytokinin free base. The presence of the bulky ribose group at the N9 position of the adenine (B156593) ring in this compound sterically hinders its ability to fit correctly into the binding pocket and form the necessary hydrogen bonds for high-affinity interaction and receptor activation. nih.govd-nb.info

Therefore, the current scientific consensus is that this compound itself is not the primary active ligand. Instead, it functions as a transport and storage form of the hormone. nih.govfrontiersin.org To elicit a biological response, this compound must first be enzymatically converted to its free-base form, trans-zeatin (B1683218), which can then bind with high affinity to the AHK receptors and trigger the signaling cascade. nih.gov

Table 1: Comparison of Binding Affinity Assay Systems for Cytokinins

Assay System Typical Finding for this compound Current Interpretation Supporting References
E. coli expressing plant receptors High binding affinity Results likely confounded by bacterial enzymatic conversion of ribosides to active free bases. nih.gov, d-nb.info
Plant-derived microsomes Very low to non-detectable binding affinity Considered to be more representative of the in planta situation; indicates ribosides are not the active ligands. frontiersin.org, nih.gov, researchgate.net

Multistep Phosphorelay Signaling Pathway

Upon perception of the active cytokinin ligand by the histidine kinase receptors, the signal is transduced from the cell membrane to the nucleus via a multistep phosphorelay (MSP) system. mdpi.commdpi.com This signaling cascade is analogous to the two-component systems found in bacteria and involves a sequential transfer of a phosphate group through a series of proteins, ultimately leading to a change in gene expression. harvard.edumdpi.com The core components of this pathway are the receptors themselves, histidine phosphotransfer proteins, and response regulators. mdpi.com

Histidine Kinase Receptors

The signaling process begins when the binding of a cytokinin free base to the CHASE domain of the AHK receptor induces a conformational change. oup.com This change triggers the autophosphorylation of the receptor on a conserved histidine (His) residue within its cytoplasmic histidine kinase domain, using ATP as the phosphate donor. tandfonline.comfrontiersin.org Following this initial phosphorylation, the phosphate group is then transferred intramolecularly from the histidine residue to a conserved aspartate (Asp) residue located in the receptor's own C-terminal receiver domain. oup.commdpi.com This His-to-Asp phosphotransfer marks the second step in the relay and primes the receptor to pass the signal downstream.

Response Regulators (ARRs)

The final destination for the phosphate signal is the family of Response Regulators (ARRs) within the nucleus. ebi.ac.uk The phosphorylated AHP proteins move into the nucleus and transfer the phosphate group to a conserved aspartate residue in the receiver domain of the ARRs. oup.com This final phosphorylation event activates the ARRs, which then execute the cellular response to the cytokinin signal.

The ARR family is divided into two main sub-groups based on their structure and function:

Type-B ARRs : These proteins function as transcription factors. nih.gov In addition to their N-terminal receiver domain, they possess a C-terminal output domain that includes a DNA-binding region. nih.govpnas.org When phosphorylated by an AHP, Type-B ARRs are activated and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby activating their transcription. oup.comebi.ac.uk Key examples in Arabidopsis include ARR1, ARR10, and ARR12, which play central roles in mediating cytokinin-regulated developmental processes. pnas.orgoup.com

Type-A ARRs : This group of ARRs consists primarily of a receiver domain. ebi.ac.uk A key feature of Type-A ARR genes is that their own transcription is rapidly induced by cytokinin, an activation that is mediated by the Type-B ARRs. nih.gov Upon being produced, Type-A ARR proteins act as negative regulators of the cytokinin signaling pathway, forming a classic negative feedback loop. ebi.ac.uknih.gov By becoming phosphorylated themselves, they are thought to compete with Type-B ARRs for the phosphate from AHPs, thereby dampening the signaling output and allowing the cell to reset its sensitivity to the hormone. nih.gov

Table 2: Key Protein Families in the Arabidopsis Cytokinin Signaling Pathway

Protein Family Members in Arabidopsis Key Function Type of Regulator Supporting References
Cytokinin Receptors AHK2, AHK3, AHK4/CRE1/WOL Perceive cytokinin signal and initiate phosphorelay Positive oup.com, nih.gov, frontiersin.org
Histidine Phosphotransfer Proteins AHP1, AHP2, AHP3, AHP4, AHP5 Shuttle phosphate from receptors to response regulators Positive nih.gov, nih.gov
AHP6 (pseudo-HPt) Lacks phosphorylation site Negative mdpi.com, frontiersin.org
Response Regulators (Type-B) ARR1, ARR2, ARR10, ARR11, ARR12, etc. Transcriptional activation of cytokinin-responsive genes Positive ebi.ac.uk, nih.gov, pnas.org
Response Regulators (Type-A) ARR3-9, ARR15-17 Negative feedback regulation of the signaling pathway Negative ebi.ac.uk, nih.gov

Table 3: List of Compound Names

Compound Name Abbreviation
This compound ZR
trans-Zeatin tZ
trans-Zeatin Riboside tZR
Isopentenyladenine iP
Isopentenyladenine Riboside iPR
Kinetin
Adenosine (B11128) triphosphate ATP
Adenosine diphosphate (B83284) ADP
Isopentenyladenosine-5′-monophosphate iPMP
trans-zeatin riboside-5′-monophosphate ZMP
cis-Zeatin (B600781) cZ
Dihydrozeatin DHZ
Dihydrothis compound DHZR
Benzyladenine

Downstream Signaling Events and Gene Expression Regulation

Upon activation of the primary signaling cascade, this compound and its active metabolites instigate a comprehensive reprogramming of gene expression within the plant cell. This transcriptional regulation is primarily mediated by Type-B Response Regulators (RRs), which, once phosphorylated, bind to specific DNA sequences in the promoters of target genes, thereby activating or repressing their transcription. nih.gov These target genes are numerous and diverse, encompassing a wide range of cellular processes. The downstream effects include the regulation of genes crucial for cell cycle progression and a broad suite of cytokinin-responsive genes that orchestrate various aspects of plant growth and development. mdpi.comchem-soc.si

Regulation of Cell Cycle Genes (e.g., cdc2-like protein)

Cytokinins, including zeatin and its riboside form, are fundamental regulators of cell division. pnas.org Their influence on the cell cycle is exerted through the transcriptional control of core cell cycle machinery. Research has demonstrated that cytokinin treatment can lead to the upregulation of specific D-type cyclins, such as CycD3 in Arabidopsis. psu.edu D-type cyclins are critical sensors of external stimuli, including hormonal signals, that link these signals to the cell cycle engine. By promoting the expression of CycD3, cytokinins facilitate the G1-to-S phase transition, a key checkpoint in cell cycle progression.

Furthermore, cytokinins modulate the activity of cyclin-dependent kinases (CDKs), the master regulators of the cell cycle. The catalytic subunit of these kinases, p34, is encoded by cdc2 genes. researchgate.net In plant cells, cytokinin application has been shown to stimulate the activation of p34cdc2-like H1 histone kinase, which is essential for the G2-to-M phase transition, leading to mitosis. researchgate.net In tobacco cell cultures, peaks in the levels of zeatin and this compound have been observed to coincide with the end of S-phase and mitosis, suggesting a direct role in regulating these specific stages of the cell cycle. psu.edu This regulation ensures that cell proliferation is coordinated with developmental programs and environmental cues perceived by the plant.

Table 1: Key Cell Cycle Genes Regulated by this compound Signaling

Gene/Protein ClassSpecific ExampleFunction in Cell CycleEffect of Cytokinin Signaling
D-Type Cyclins CycD3Promotes G1-to-S phase transitionUpregulation of expression psu.edu
Cyclin-Dependent Kinases cdc2-like protein (p34)Master regulator, essential for G2-to-M transitionStimulation of kinase activity researchgate.net

Influence on Cytokinin-Responsive Genes (e.g., ZmRR1)

A primary consequence of this compound signaling is the rapid induction of a class of genes known as cytokinin primary response genes. Among the most well-characterized of these are the Type-A Response Regulators (RRs). These genes are induced swiftly following cytokinin perception and act as negative feedback regulators of the signaling pathway. chem-soc.si

A prominent example of a cytokinin-responsive gene is ZmRR1, a Type-A response regulator in maize (Zea mays). oup.comoup.com Studies have shown that the expression of ZmRR1 is induced by cytokinin treatment. nih.gov This response is part of a broader physiological process where cytokinin signaling integrates information about nutrient availability, particularly nitrogen, with growth regulation. oup.comnih.gov When nitrogen is supplied to nitrogen-depleted maize plants, cytokinin levels, including trans-zeatin riboside, increase in the roots and are transported to the leaves. oup.com This increase in cytokinin levels in the leaves leads to the induction of genes like ZmRR1. oup.com

Experiments using detached maize leaves have confirmed that cytokinins, including zeatin and this compound, can directly induce ZmRR1 expression, mimicking the effect of nitrogen resupply to the whole plant. oup.comoup.com Different forms of cytokinin exhibit varying degrees of effectiveness in this induction. For instance, at near-physiological concentrations, zeatin-type cytokinins have been found to be more effective than isopentenyladenine-type cytokinins in inducing ZmRR1 expression. oup.com This demonstrates the specificity of the response and highlights the role of this compound (as a transport form and precursor to active zeatin) in mediating long-distance signals that regulate gene expression in response to environmental cues. researchgate.net

Table 2: Research Findings on the Induction of ZmRR1 by Cytokinins

Plant SystemExperimental ConditionKey Cytokinin(s) StudiedObserved Effect on ZmRR1 ExpressionReference(s)
Maize (Zea mays) Nitrogen resupply to nitrogen-depleted plantsEndogenous cytokininsInduction of ZmRR1 transcript in leaves. oup.comoup.com oup.com, oup.com
Detached Maize Leaves Treatment with various cytokininstrans-Zeatin (tZ), Isopentenyladenine (iP), cis-Zeatin (cZ)tZ was significantly more effective than iP and cZ in inducing ZmRR1. nih.gov nih.gov
Cultured Maize Cells Treatment with various cytokininstrans-Zeatin (tZ), Isopentenyladenine (iP), cis-Zeatin (cZ)iP, tZ, and cZ had almost identical positive effects on ZmRR1 induction. nih.gov nih.gov

Physiological Roles of Zeatin Riboside in Plant Development

Seed Development and Germination

Zeatin riboside plays a significant role in the lifecycle of seeds, from regulating their dormant state to facilitating their growth upon germination. ontosight.aitoku-e.com

Role in Seed Dormancy

Research indicates a correlation between higher levels of this compound and seed dormancy. In studies on Idesia polycarpa seeds, chilling treatments designed to break dormancy led to a decrease in abscisic acid (ABA) content while the levels of trans-Zeatin-riboside (ZR) increased. pjoes.com Similarly, in Taxus yunnanensis seeds, which exhibit morphophysiological dormancy, this compound content remained relatively stable while ABA levels decreased during the dormancy-breaking process, suggesting that the ratio of these hormones is critical for germination. nih.gov This hormonal interplay is crucial, as ABA is a key inhibitor of germination. nih.gov While zeatin and its riboside can counteract the inhibitory effects of ABA, the conversion of zeatin to other derivatives is curtailed in the presence of high ABA concentrations. oup.com

Influence on Sink Establishment and Strength in Seeds

Cytokinins, including the active form trans-zeatin (B1683218) derived from this compound, are instrumental in establishing the seed as a "sink" for nutrients. nih.govnih.govresearchgate.net This sink strength is vital for the accumulation of storage products necessary for the developing embryo. chem-soc.si The period of early seed development, which involves significant cell division and expansion, coincides with the highest levels of cytokinins. chem-soc.si While filial tissues in seeds appear to be autonomous in their cytokinin biosynthesis, the presence of these hormones is crucial for regulating the import of photoassimilates. nih.govnih.govresearchgate.net Although cis-zeatin (B600781) riboside and its phosphate (B84403) forms are predominant in some seeds like pea, trans-zeatin plays a more direct role in sink establishment. chem-soc.si

Senescence Delay

This compound is recognized for its potent ability to delay senescence, the aging process in plants that leads to the degradation of tissues and, notably, leaves. creative-proteomics.combiosynth.com

Impact on Chlorophyll (B73375) Retention

A key indicator of senescence is the loss of chlorophyll, resulting in the yellowing of leaves. This compound effectively counteracts this process. cuni.cz Studies on various plants have demonstrated that both trans-zeatin and its riboside can delay chlorophyll degradation in detached leaves kept in darkness. oup.commdpi.comresearchgate.net For instance, in oat and wheat leaf bioassays, this compound derivatives effectively delayed dark-induced chlorophyll degradation. cuni.cz This effect is linked to the ability of cytokinins to maintain chloroplast structure and function. Research on alstroemeria leaves showed that certain cytokinins had a positive effect on chlorophyll biosynthetic reactions and the expression of genes encoding chlorophyll-binding proteins. wur.nl

Nutrient Mobilization and Redistribution

This compound is involved in the critical processes of nutrient mobilization and redistribution within the plant. creative-proteomics.combiosynth.comcymitquimica.com This function is closely linked to its role in delaying senescence. By maintaining the metabolic activity of older leaves, this compound can influence the timing and efficiency of nutrient remobilization to younger, growing parts of the plant, such as developing fruits and seeds. toku-e.com

Flowering and Fruit Development

The transition from vegetative growth to flowering and the subsequent development of fruit are also influenced by this compound. ontosight.aiscielo.org.co

Research on Glycyrrhiza uralensis revealed that flowering plants had significantly higher levels of indoleacetic acid (IAA) and this compound (ZR) at the flower bud differentiation stage compared to non-flowering plants. nih.gov Furthermore, high ZR content was found to be beneficial for seed-filling. nih.gov In strawberry plants, an increase in zeatin levels and a decrease in this compound were observed just before flower initiation, followed by a specific increase in this compound right after initiation, suggesting a dynamic regulatory role for these compounds in flowering and development. ishs.org Similarly, in apple trees, higher concentrations of cytokinins, including trans-zeatin riboside, were found in the lateral buds of bent shoots, a practice known to promote flower bud formation. oup.com

Interactive Data Table: Hormonal Changes During Seed Dormancy Release

This table summarizes the relative changes in key endogenous hormones during the process of breaking seed dormancy in Idesia polycarpa following a chilling treatment, as reported in scientific literature.

HormoneChange During Dormancy ReleaseCorrelation with Germination Rate
trans-Zeatin-riboside (ZR) IncreasedPositive
Abscisic acid (ABA) DecreasedNegative
Indole-3-acetic acid (IAA) IncreasedNegative
Gibberellin A3 (GA3) IncreasedPositive (as a ratio to ABA)

Data sourced from a study on Idesia polycarpa Maxim. pjoes.com

Zeatin Riboside in Plant Responses to Environmental Interactions

Abiotic Stress Responses

Abiotic stress refers to the negative impact of non-living factors on plants. Zeatin riboside is involved in mediating plant responses to a range of these stresses, often by helping to maintain essential physiological functions under limiting conditions. oup.comnih.gov The concentration of this compound and other cytokinins can change significantly when a plant is exposed to abiotic stress, indicating their role in the plant's adaptation and resilience strategies. creative-proteomics.comnih.gov

Drought Stress

Drought is a major environmental factor that limits plant growth and productivity. Under drought conditions, the levels of this compound in plant tissues often decrease. researchgate.netfrontiersin.org For example, studies on tall fescue have shown that drought stress leads to a reduction in leaf this compound content. ashs.org However, research also indicates that higher levels of cytokinins, including this compound, are associated with greater drought tolerance. ashs.org

In a study on two tall fescue cultivars, the more drought-tolerant cultivar, 'Van Gogh', maintained a higher this compound content under drought conditions compared to the more sensitive cultivar, 'AST7002'. ashs.org After re-watering, the this compound content increased in 'Van Gogh' but not in 'AST7002', suggesting a link between this compound and recovery from drought. ashs.org Similarly, research on the medicinal plant Illicium difengpi has identified this compound as a key regulator in its drought tolerance response. mdpi.com Inoculation of Pinus massoniana seedlings with the ectomycorrhizal fungus Suillus luteus was found to increase this compound concentrations in the roots, stems, and leaves, which was correlated with improved drought resistance. mdpi.com

This table summarizes the findings from a study on two tall fescue cultivars with differing drought tolerance, showing the changes in leaf this compound content under drought stress. ashs.org

CultivarDrought ToleranceThis compound (ZR) Content under DroughtChange in ZR Content after Re-watering
Van GoghTolerantHigherIncreased
AST7002SensitiveLowerNo significant change

Salt Stress

Salinity is another significant abiotic stress that adversely affects plant growth. While the provided search results focus more on other stresses, the general role of cytokinins in abiotic stress tolerance suggests that this compound is also involved in the response to salt stress. researchgate.netjeeng.net Cytokinins, as a class of hormones, are known to be involved in mediating plant defense against various environmental stresses, including salinity. jeeng.net

Heat Stress

Heat stress can cause significant damage to plant cells and metabolic processes. This compound has been shown to play a protective role against heat-induced damage. In creeping bentgrass, the application of this compound helped to alleviate the negative effects of heat stress by delaying leaf senescence. ashs.orgresearchgate.net This was associated with the maintenance of higher chlorophyll (B73375) content, photochemical efficiency, and soluble protein content. ashs.orgresearchgate.net

Further research on creeping bentgrass demonstrated that this compound treatment reduced the degradation of key photosynthetic proteins and lowered the activity of proteases, which are enzymes that break down proteins. ashs.org this compound also upregulated the expression of certain proteins that may contribute to thermotolerance. ashs.orgresearchgate.net In cucumber, thermotolerant varieties were found to have higher levels of this compound compared to thermosensitive varieties under heat stress. nih.gov Similarly, studies in wheat have shown that heat stress decreases this compound content, and the application of cytokinins can improve grain-filling and yield under these conditions. plos.org

This table highlights the physiological and biochemical changes observed in creeping bentgrass treated with this compound under heat stress conditions. ashs.orgresearchgate.net

ParameterEffect of Heat Stress (Untreated)Effect of this compound Treatment under Heat Stress
Leaf Chlorophyll ContentDecreasedMaintained at a higher level
Photochemical Efficiency (Fv/Fm)DecreasedMaintained at a higher level
Soluble Protein ContentDecreasedMaintained at a higher level
Protease ActivityIncreasedLowered
RuBP-carboxylase DegradationIncreasedReduced

Nitrogen Deficiency and Availability

Nitrogen is a crucial nutrient for plant growth, and its availability significantly impacts plant development. Research suggests a link between cytokinin levels, including this compound, and nitrogen availability. For instance, an upregulation of cis-zeatins has been observed in Plectranthus ambiguus as a response to nitrogen deficiency. oup.com In a study on creeping bentgrass, the application of trans-zeatin (B1683218) riboside in conjunction with nitrogen was found to improve drought tolerance, suggesting a synergistic effect between cytokinin and nitrogen in mitigating abiotic stress. researchgate.netplos.org

Oxidative Stress

Abiotic stresses often lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has been implicated in the mitigation of oxidative stress. d-nb.info In creeping bentgrass under drought stress, the application of trans-zeatin riboside was shown to protect cell membranes from oxidative damage by promoting antioxidant metabolism. plos.org This included enhancing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), catalase (CAT), and guaiacol (B22219) peroxidase (POD). plos.org Research on Botrytis cinerea infection in Arabidopsis also indicated a significant accumulation of cis-zeatin (B600781) and its riboside in infected leaves, suggesting a role for these cytokinins in the plant's response, which often involves oxidative burst. frontiersin.org

Biotic Stress Responses

Biotic stress is caused by living organisms, such as pathogens and herbivores. This compound and other cytokinins play a complex and multifaceted role in plant defense against these threats. frontiersin.orgtoku-e.com They are involved in modulating plant immunity and can influence the outcome of plant-pathogen and plant-herbivore interactions. nih.govcirad.fr

The role of cytokinins in plant immunity can be concentration-dependent. oup.com In some cases, pathogens can manipulate plant cytokinin levels to their advantage, for example, by creating nutrient-rich sink tissues. frontiersin.org Conversely, plants can utilize cytokinin signaling to activate defense responses. For instance, in tobacco, zeatin has been shown to mediate resistance against Pseudomonas syringae by increasing the synthesis of antimicrobial phytoalexins, independent of salicylic (B10762653) acid signaling. toku-e.com

In response to infection by the necrotrophic fungus Botrytis cinerea, Arabidopsis plants show a significant accumulation of cis-zeatin and its riboside in infected leaves. frontiersin.org Furthermore, treating tobacco mosaic virus (TMV)-infected tobacco plants with certain nanoparticles led to an increase in this compound levels, which was associated with a change in the plant's hormonal balance and defense response. rsc.org In pepper plants, a hypersensitive response to Obuda pepper virus (ObPV) infection resulted in a marked increase in the levels of both cis-zeatin-9-riboside and trans-zeatin-9-riboside. mdpi.com

This table presents findings from various studies on the alteration of this compound levels in plants under different biotic stress conditions.

Pathogen Interaction (e.g., Botrytis cinerea)

This compound, particularly the cis-zeatin riboside (cZR) isomer, is implicated in plant defense against pathogens. oup.comfrontiersin.org During an infection by the necrotrophic fungus Botrytis cinerea, the levels of cis-zeatin (cZ) and its riboside (cZR) accumulate significantly in the infected leaves of Arabidopsis. frontiersin.org This accumulation suggests a crucial role for these cytokinin forms in the plant's response to this pathogen. frontiersin.org However, research indicates that cZ may not directly activate anti-pathogen defense mechanisms. oup.com Instead, it appears to suppress the development of symptoms, such as pathogen-induced cell death, thereby helping to maintain tissue integrity during an infection. oup.com

Interestingly, some pathogens themselves have the ability to produce cis-zeatins. oup.com For example, cis-zeatin was identified in cultures of the plant pathogen Corynebacterium fascians. nih.gov While the specific biological role of pathogen-produced cZs is not fully understood, it is thought that they may be used by the pathogen to manipulate the host plant's physiology to their own advantage. oup.com

In Arabidopsis, cytokinin double-receptor mutants show increased susceptibility to Botrytis cinerea infection. Conversely, the external application of cytokinin can enhance the expression of defense-related genes, leading to greater resistance. frontiersin.org This cytokinin-mediated resistance appears to involve interactions with other plant hormones, such as jasmonic acid and ethylene (B1197577). frontiersin.org

OrganismPathogenKey Findings on this compound
Arabidopsis thalianaBotrytis cinereaSignificant accumulation of cis-zeatin (cZ) and cis-zeatin riboside (cZR) in infected leaves. frontiersin.org
Arabidopsis thalianaBotrytis cinereaExogenous cytokinin treatment enhances the expression of defense-related genes and resistance. frontiersin.org
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabacitrans-Zeatin was found to be more active than cis-zeatin in modulating plant immunity, though both isomers had an effect. toku-e.com
WheatStagonospora nodorumExogenous zeatin application enhanced resistance by inhibiting the ethylene signaling pathway and upregulating salicylic acid-dependent genes. nih.gov

Herbivore Defense (e.g., Aphids)

This compound, particularly in its cis form, is also involved in plant defense against herbivores. oup.com Cytokinins can amplify plant defense responses to herbivores, and cis-zeatin ribosides are thought to be part of this regulation. oup.com For instance, high levels of cis-zeatins have been found in the larvae of the aphid Pachypsylla celtidis, suggesting a potential role in the formation of galls on hackberry trees. oup.com It is believed that insects and their symbiotic bacteria may use cytokinins to manipulate the host plant's physiology for their benefit. oup.com

Studies on Nicotiana attenuata have shown that leaf wounding and the perception of herbivore-associated molecular patterns (HAMPs) from the specialist herbivore Manduca sexta lead to rapid changes in the levels of cytokinins, including cis-zeatin riboside. jipb.netnih.gov The perception of these herbivore elicitors amplifies the plant's cytokinin response. jipb.netnih.gov This response is not dependent on the jasmonate pathway, which is a key regulator of many herbivore-induced defenses; in fact, the jasmonate pathway appears to suppress these cytokinin responses. jipb.netnih.gov

Furthermore, cytokinins can prime plant responses to insect attack by stimulating the expression of wound-inducible genes and inducing the accumulation of insecticidal compounds. frontiersin.orgnih.gov The widespread presence of cytokinins across various phytophagous insect species, not just gall-inducers, suggests their role in manipulating nutrient allocation and altering plant defenses to sustain the feeding site. nih.govresearchgate.net

Plant SpeciesHerbivoreKey Findings on this compound
Nicotiana attenuataManduca sexta (Tobacco Hornworm)Wounding and herbivore oral secretions increase levels of cis-zeatin riboside (cZR). jipb.netnih.gov
Hackberry (Celtis occidentalis)Pachypsylla celtidis (Hackberry Gall Aphid)High levels of cis-zeatins found in aphid larvae, suggesting a role in gall formation. oup.com
GeneralChewing InsectsCytokinins can amplify jasmonate-mediated defense responses, such as the accumulation of proteinase inhibitors. oup.com

Interplay with Other Phytohormones under Stress

This compound's function under stress is intricately connected with other phytohormones, creating a complex signaling network that governs plant responses.

Crosstalk with Abscisic Acid (ABA)

There is a well-documented antagonistic relationship between this compound and abscisic acid (ABA), particularly under drought stress. nih.govnih.gov In response to drought, the concentration of trans-zeatin riboside in plants and its transport from roots to shoots drastically decreases, while ABA levels increase. nih.gov This shift in the ABA to cytokinin ratio is believed to be a key factor in the plant's response to water deficit. d-nb.info

Studies on sunflower plants have shown that even very low concentrations of this compound can counteract the effect of ABA on transpiration, suggesting an antagonistic interaction in the control of stomatal resistance. nih.gov Similarly, in transgenic tobacco plants where cytokinin production in the roots was induced, elevated levels of this compound were found in the leaves, leading to increased stomatal conductivity and transpiration. This, in turn, lowered the leaf water content and triggered an increase in ABA, causing stomatal closure. oup.com This demonstrates a dynamic feedback loop between cytokinins and ABA in regulating water relations.

Plant SpeciesStress ConditionInteraction with ABA
Sunflower (Helianthus annuus)DroughtThis compound antagonizes the effect of ABA on transpiration. nih.gov
Grapevine (Vitis vinifera)Partial Root-Zone DryingA 50% reduction in zeatin and this compound was observed, altering the ABA:cytokinin ratio. d-nb.info
Tobacco (Nicotiana tabacum)Induced Cytokinin ProductionIncreased this compound from roots led to higher transpiration, which then increased leaf ABA levels. oup.com
Zucchini (Cucurbita pepo)Cold StressPostharvest ABA treatment diminished the trans-zeatin riboside content. researchgate.net

Crosstalk with Auxins (e.g., IAA)

The interaction between this compound and auxins, such as indole-3-acetic acid (IAA), is fundamental to many aspects of plant development and stress response. frontiersin.org In the formation of plant tumors induced by Agrobacterium tumefaciens, a significant increase in both free auxin and this compound concentrations is observed. nih.gov This hormonal surge, driven by genes transferred from the bacterium to the plant, is essential for the rapid proliferation and vascularization of the tumor tissue. nih.govfrontiersin.org

Research has shown that auxin can influence cytokinin levels. For example, in transgenic tobacco tissue expressing a bacterial gene for cytokinin biosynthesis, the high levels of cytokinin were reduced by the external application of auxin, which enhanced the activity of the cytokinin-degrading enzyme cytokinin oxidase. oup.com This indicates a mechanism by which auxin can modulate cytokinin concentrations. The balance and crosstalk between cytokinins and auxins are critical for processes like de novo organogenesis, where their ratio determines whether roots or shoots will form. researchgate.net

Crosstalk with Ethylene (ET)

This compound also engages in significant crosstalk with ethylene, another key stress-related phytohormone. nih.gov In Arabidopsis responding to Botrytis cinerea infection, the accumulation of cis-zeatin-type cytokinins was found to be dependent on the ethylene pathway, but not the jasmonate pathway. frontiersin.orgnih.gov In ethylene-insensitive mutants, the levels of various cytokinins, including cis-zeatin riboside, were reduced upon infection, highlighting the regulatory role of ethylene. frontiersin.orgnih.gov

In wheat, ethylene appears to inhibit the plant's defense against the pathogen Stagonospora nodorum by suppressing the cytokinin signaling pathway. nih.gov Exogenous application of zeatin, however, could enhance resistance by inhibiting ethylene signaling and boosting salicylic acid-dependent defense genes. nih.gov Furthermore, ethylene can influence cytokinin metabolism. In senescing petunia flowers, ethylene promotes the conversion of this compound to adenosine (B11128) and AMP, effectively inactivating the cytokinin. oup.com

Crosstalk with Jasmonates (JAs)

The interaction between this compound and jasmonates (JAs) is particularly evident in the context of herbivore defense. In Nicotiana attenuata, while herbivory induces an increase in cis-zeatin riboside levels, the JA pathway, a primary driver of anti-herbivore defenses, appears to suppress this cytokinin response. jipb.netresearchgate.net Silencing key components of JA biosynthesis and signaling reduced the herbivory-induced accumulation of cZR. oup.com

Conversely, cytokinins can also influence JA-mediated responses. For example, cytokinins have been found to promote JA-mediated defense responses like the accumulation of proteinase inhibitors. oup.com In Arabidopsis infected with Botrytis cinerea, an exogenous cytokinin treatment enhanced the expression of defense genes and the levels of JA and ethylene. nih.gov This suggests a complex and sometimes synergistic relationship where cytokinins can amplify certain JA-dependent defenses. The interaction is context-dependent, with a cascade of phytohormones including jasmonic acid, ethylene, abscisic acid, auxin, and this compound all playing a role in responses like plant tumor development. nih.gov

Crosstalk with Salicylic Acid (SA)

The interaction between this compound, as a member of the cytokinin (CK) family, and salicylic acid (SA) is a critical component of the complex signaling network that governs plant responses to environmental challenges, particularly biotic stress. This crosstalk is not a simple linear pathway but a nuanced interplay of synergistic and antagonistic actions that fine-tune plant immunity. The outcome of this interaction often depends on the specific plant-pathogen system, the concentration of the hormones, and the involvement of various signaling components. plos.orgfrontiersin.org

Research in Arabidopsis has shown that cytokinins can modulate SA-mediated resistance to pathogens. frontiersin.org High concentrations of exogenous cytokinin can enhance defense responses against biotrophic pathogens like the oomycete Hyaloperonospora arabidopsidis and the bacterium Pseudomonas syringae pv. tomato DC3000. plos.orgapsnet.org This enhanced resistance is often dependent on the accumulation of SA and the subsequent activation of SA-dependent defense genes, such as PATHOGENESIS-RELATED (PR) genes. plos.orgapsnet.org The cytokinin-activated transcription factor ARR2 (ARABIDOPSIS RESPONSE REGULATOR 2) can interact with the SA-responsive transcription factor TGA3 to directly induce the expression of PR genes. apsnet.org However, this relationship is dose-dependent; lower concentrations of cytokinin have been observed to increase susceptibility to the same pathogens, highlighting the complexity of the interaction. plos.org A negative feedback loop also exists, where SA can inhibit cytokinin signaling, which may help to precisely regulate the defense response. plos.org

In monocots like rice (Oryza sativa), a synergistic relationship between cytokinins and SA has been clearly demonstrated. apsnet.orgnih.gov Infection with the blast fungus Magnaporthe oryzae leads to an accumulation of various cytokinins, including the precursors to this compound. apsnet.orgnih.gov Co-application of cytokinin and SA results in a marked induction of defense genes like OsPR1b and PBZ1, an effect not seen when either hormone is applied alone. apsnet.orgnih.gov This synergistic activation is dependent on the key regulators of the SA signaling pathway in rice, OsNPR1 and WRKY45. apsnet.orgnih.gov This suggests that rice plants can perceive the elevated cytokinin levels—potentially produced by the pathogen itself for its own benefit—as a danger signal, activating a robust defense through cooperation with the SA pathway. apsnet.orgnih.gov

Conversely, in some plant-pathogen systems, cytokinin-induced resistance can occur independently of SA. In tobacco, for instance, resistance against Pseudomonas syringae pv. tabaci mediated by zeatin involves the synthesis of antimicrobial phytoalexins, scopoletin (B1681571) and capsidiol, a mechanism that does not rely on SA signaling. toku-e.com This indicates that cytokinins can engage different defense strategies depending on the host plant. toku-e.com

The signaling components that mediate this crosstalk are integral to the response. Type-A response regulators (ARRS), which are negative regulators of cytokinin signaling, also play a role in modulating SA-dependent gene expression. plos.org Furthermore, the type-B response regulator ARR11 in Arabidopsis has been identified as a novel regulator of the SA/JA (jasmonic acid) crosstalk, further cementing the role of cytokinin signaling components as key nodes in the broader hormone network. frontiersin.org

Table 1: Research Findings on this compound and Salicylic Acid (SA) Crosstalk

Plant SpeciesPathogenKey FindingsInteraction TypeDependent OnCitation(s)
Arabidopsis thalianaHyaloperonospora arabidopsidisHigh cytokinin levels enhance defense responses.Synergistic (Dose-dependent)SA accumulation plos.orgfrontiersin.org
Arabidopsis thalianaPseudomonas syringaePre-treatment with cytokinin increases resistance; ARR2 interacts with TGA3 to induce PR genes.SynergisticSA signaling apsnet.orgnih.gov
Arabidopsis thalianaGeneralSA can feedback-inhibit cytokinin signaling to fine-tune the immune response.Antagonistic- plos.org
Oryza sativa (Rice)Magnaporthe oryzaeCo-treatment with cytokinin and SA markedly induces PR gene expression.SynergisticOsNPR1, WRKY45 apsnet.orgnih.gov
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciCytokinin-induced resistance is mediated by phytoalexin synthesis.Independent- toku-e.com
Triticum aestivum (Wheat)Stagonospora nodorumExogenous zeatin improves resistance via up-regulation of SA-dependent genes.SynergisticSA signaling mdpi.com

Light-Mediated Responses

Light is a fundamental environmental signal that, beyond its role in photosynthesis, governs numerous aspects of plant development and response to the environment, a process known as photomorphogenesis. This compound and other cytokinins are deeply integrated into these light signaling pathways. oup.comoup.com Plants perceive light through various photoreceptors, including phytochromes (sensitive to red/far-red light) and cryptochromes (sensitive to blue light), which in turn modulate cytokinin levels and signaling. oup.comnih.gov

The influence of light on cytokinin metabolism is well-documented. In detached barley leaves, light exposure leads to greater increases in trans-zeatin and its ribosides compared to dark conditions. oup.com Conversely, light can also upregulate the expression of CYTOKININ OXIDASE/DEHYDROGENASE (CKX) genes, which encode enzymes that degrade active cytokinins. oup.com This dual regulation suggests a sophisticated mechanism to maintain cytokinin homeostasis under varying light conditions. Studies on Nicotiana plumbaginifolia mutants deficient in phytochromes showed reduced zeatin levels, directly linking these photoreceptors to cytokinin biosynthesis. oup.com Similarly, in Scots pine seeds, the level of isopentenyladenine (a precursor to zeatin) is modulated by red and far-red light pulses, further implicating phytochrome (B1172217) action. oup.com

Light quality also plays a significant role. In Norway spruce, there were no significant differences in this compound levels between seedlings grown under red or blue light, although other hormones like indoleacetic acid and gibberellins (B7789140) were strongly affected, indicating that the response is hormone- and species-specific. plos.org However, cytokinins are known to interact with light signaling to regulate key developmental processes. For example, cytokinins can promote photomorphogenesis, such as chloroplast differentiation and the inhibition of chlorophyll degradation, even in complete darkness. frontiersin.orgnih.gov

The interaction between light and cytokinin signaling is crucial for adapting to environmental stresses. During cold acclimation in Arabidopsis, light is essential for the proper regulation of cytokinin levels. frontiersin.orgmdpi.com Cold treatment under normal or low light causes an upregulation of trans-zeatin in roots, whereas cold treatment in the dark leads to a strong suppression of most cytokinins, including trans-zeatin and its riboside. frontiersin.orgnih.gov This indicates that light is required for the cytokinin-dependent cold stress response. Furthermore, exposure to UV-B radiation has been found to increase this compound levels in the leaves of Trichosanthes kirilowii plants, suggesting a role for this compound in mitigating light-related stress. researchgate.net

In the context of plant architecture, light signals perceived by phytochromes regulate bud outgrowth, partly through the modulation of cytokinin levels. oup.com In rose, light promotes the accumulation of zeatin-type cytokinins in buds, which is a key step in triggering their outgrowth. oup.com This response is primarily a morphogenic signaling event, as the inhibitory effect of darkness on bud outgrowth can be overcome by the direct application of cytokinins. oup.com

Table 2: Research Findings on this compound in Light-Mediated Responses

Plant SpeciesLight ConditionEffect on this compound (or related forms)Associated ProcessKey FindingsCitation(s)
Arabidopsis thalianaCold stress with lighttrans-Zeatin (tZ) and tZ-riboside (tZR) levels are down-regulated in shoots but slightly up-regulated in roots.Cold AcclimationLight is essential for cytokinin-mediated cold response; photoreceptors CRY1 and PHYA are involved. frontiersin.orgmdpi.com
Arabidopsis thalianaCold stress in darkStrong suppression of tZ and tZR levels in all tissues.Cold AcclimationDemonstrates the necessity of light for maintaining cytokinin levels during cold stress. frontiersin.orgnih.gov
Picea abies (Norway Spruce)Red vs. Blue lightNo significant difference in this compound levels.Growth RegulationLight quality differentially affects other hormones but not this compound in this species. plos.org
Nicotiana plumbaginifoliaPhytochrome deficiencyTwo-fold lower zeatin levels compared to wild-type.PhotomorphogenesisPhytochromes are involved in regulating cytokinin biosynthesis. oup.com
Hordeum vulgare (Barley)Light vs. Dark (detached leaves)Stronger increase in trans-zeatin and its ribosides in light.SenescenceLight promotes the accumulation of active cytokinins during senescence. oup.com
Trichosanthes kirilowiiUV-B radiationIncreased this compound levels in leaves.Stress ResponseSuggests a role for this compound in mitigating UV-B stress. researchgate.net
Rosa hybrida (Rose)Light vs. DarkLight promotes accumulation of zeatin forms (tZ, tZR) in buds.Bud OutgrowthLight acts as a morphogenic signal to trigger bud outgrowth via cytokinin accumulation. oup.com

Analytical Methodologies for Zeatin Riboside Quantification in Research

Liquid Chromatography (LC) Techniques

Liquid chromatography is a fundamental technique for separating zeatin riboside from other endogenous compounds in plant extracts. The choice between high-performance and ultra-high performance systems depends on the specific requirements of the analysis, such as sample throughput and desired resolution.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of cytokinins, including this compound. nih.govscispace.com The technique typically employs a reversed-phase column, such as an octadecylsilane (B103800) (ODS) or C18 column, to separate compounds based on their hydrophobicity. scispace.comrsc.orgjircas.go.jp

Table 1: Example HPLC Parameters for Cytokinin Analysis

Parameter Specification Source
System Waters HPLC system scispace.com
Column C2/C18 reversed-phase (4.6×200 mm; 5 µm) scispace.com
Mobile Phase Isocratic elution with 30% or 40% methanol scispace.com
Flow Rate 1.2 ml/min scispace.com
Detection UV absorbance at 270 nm scispace.com
Temperature 30°C scispace.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 µm), which requires instrumentation capable of handling much higher pressures.

For this compound analysis, UHPLC is often coupled with mass spectrometry (MS), providing a powerful tool for plant hormone profiling. creative-proteomics.comresearchgate.net A common setup involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile. frontiersin.orgnih.gov For example, one method utilized a Kinetex C18 column (2.1 mm × 100 mm, 1.7 µm) with a mobile phase of 0.5% formic acid in water and 0.5% formic acid in acetonitrile, completing the analysis in just 14 minutes per sample. nih.gov The enhanced separation power of UHPLC allows for the simultaneous quantification of multiple phytohormones, including various forms of cytokinins, auxins, abscisic acid, and gibberellins (B7789140), from a single, small tissue sample. researchgate.netnih.gov

Table 2: Comparison of HPLC and UHPLC for Phytohormone Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-High Performance Liquid Chromatography (UHPLC) Source(s)
Particle Size 3-5 µm < 2 µm scispace.comnih.gov
Pressure Lower (e.g., 40-60 MPa) Higher (up to 100-150 MPa) creative-proteomics.comresearchgate.net
Analysis Time Longer Shorter (e.g., 14 min/sample) nih.gov
Resolution Good Excellent, sharp peaks creative-proteomics.comcreative-proteomics.com
Sensitivity Lower Higher creative-proteomics.commtoz-biolabs.com
Typical Column C18 (e.g., 4.6x200 mm, 5 µm) C18 (e.g., 2.1x100 mm, 1.7 µm) scispace.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry has become the gold standard for the definitive identification and precise quantification of this compound due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography, it allows for the analysis of complex biological samples with high confidence.

Combining liquid chromatography with mass spectrometry (LC/MS) provides a robust analytical platform for phytohormone analysis. jircas.go.jpjircas.go.jp After the HPLC or UHPLC separates the compounds in the sample, the eluent is directed into the mass spectrometer. The MS instrument ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular weight of 353.37 g/mol , the protonated molecule [M+H]⁺ is typically observed at an m/z of 352. oup.com The technique can be used to confirm the presence of this compound in fractions purified by other means. oup.com LC/MS is particularly advantageous as it often does not require the chemical derivatization steps that are necessary for other methods like gas chromatography, thereby simplifying sample preparation. jircas.go.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) offers an even higher level of selectivity and sensitivity compared to single MS methods. oup.comnih.gov This technique involves selecting a specific precursor ion (the parent molecule's ion) and fragmenting it to produce characteristic product ions. The instrument then monitors for specific precursor-to-product ion transitions.

This approach, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. For trans-zeatin (B1683218) riboside, a common transition monitored is the fragmentation of the precursor ion at m/z 352 into a product ion at m/z 220. oup.com This product ion corresponds to the loss of the ribose sugar moiety. Similarly, for the free base, trans-zeatin, the transition from m/z 220 to m/z 136 is monitored. oup.com This high specificity allows for accurate quantification even at very low concentrations, such as the femtomole level, in complex samples like plant xylem sap or tissue extracts. creative-proteomics.comoup.com

Table 3: Common Mass Transitions for Cytokinin Quantification by LC/MS/MS

Compound Precursor Ion (m/z) Product Ion (m/z) Source
trans-Zeatin Riboside (tZR) 352 220 oup.com
cis-Zeatin Riboside (cZR) 352 220 oup.com
trans-Zeatin (tZ) 220 136 oup.com
cis-Zeatin (cZ) 220 136 oup.com

For the most accurate and precise quantification using MS-based methods, stable isotope-labeled internal standards are indispensable. rsc.orgnih.gov Deuterium-labeled ([²H] or D) analogues of this compound and other cytokinins are commonly used. nih.govnih.gov

These standards, such as d₅-trans-zeatin-riboside, are chemically identical to the target analyte but have a higher mass due to the presence of deuterium (B1214612) atoms. nih.gov A known amount of the labeled standard is added to the sample at the very beginning of the extraction process. rsc.orgnih.gov Because the labeled standard behaves identically to the endogenous compound throughout extraction, purification, and ionization, it effectively corrects for any sample loss or variations in instrument response (matrix effects). annualreviews.org

During MS analysis, the instrument simultaneously measures the signal intensity of the endogenous analyte and the co-eluting, heavier, labeled standard. Quantification is then performed by calculating the ratio of the endogenous analyte's peak area to that of the known amount of the internal standard. rsc.org This isotope dilution analysis is the most reliable method for obtaining accurate absolute quantification of this compound in biological samples. nih.govseasolhortandag.com

Immunoassays

Immunoassays are a class of bioanalytical methods that leverage the high specificity of the antigen-antibody reaction to detect and quantify molecules in biological samples. researchgate.net These techniques are particularly valuable for the analysis of phytohormones like this compound, which are often present at very low concentrations in complex plant extracts. tandfonline.com The primary advantages of immunoassays include high sensitivity, potential for high-throughput analysis, and relatively low cost compared to purely physicochemical methods like mass spectrometry. tandfonline.com However, the accuracy of immunoassays is highly dependent on the specificity of the antibodies used and the purity of the sample, often necessitating sample clean-up steps to avoid cross-reactivity with structurally similar compounds. tandfonline.comacs.org

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for the quantification of this compound in plant research. researchgate.net The most common format for small molecules like this compound is the competitive ELISA. mybiosource.comagrisera.com In this setup, an antibody specific to this compound is pre-coated onto the wells of a microtiter plate. mybiosource.com The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound (e.g., conjugated to Horseradish Peroxidase or Alkaline Phosphatase). acs.orgmybiosource.com The unlabeled this compound from the sample and the enzyme-labeled this compound compete for the limited number of antibody binding sites. agrisera.com After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a colored or fluorescent product. mybiosource.comnih.gov The intensity of the signal is inversely proportional to the concentration of this compound in the original sample; a weaker signal indicates a higher concentration of the target molecule. mybiosource.com

Research has led to the development of ELISAs using both polyclonal and monoclonal antibodies with high sensitivity. tandfonline.comnih.gov For instance, a fluorescence-based ELISA using monoclonal antibodies was developed that could detect as little as 0.03 pmol (approximately 10 pg) of this compound. nih.gov The measuring range for this assay extended from 0.03 to 256 pmol. nih.gov Another direct ELISA was reported with a measuring range of 0.5 to 75 pmol for this compound. tandfonline.com These assays are frequently used to analyze this compound levels in various plant tissues, including shoots, roots, and xylem sap, often after the extracts have been purified by high-performance liquid chromatography (HPLC) to ensure accuracy. acs.orgafs-journal.org

Table 1: Example Specifications for a Commercial Plant this compound (ZR) ELISA Kit This table is generated based on data from a representative commercial kit and is for illustrative purposes.

Parameter Specification Reference
Assay Type Competitive ELISA mybiosource.com
Detection Range 1.25 ng/mL - 80 ng/mL mybiosource.com
Sensitivity 1 ng/mL mybiosource.com
Sample Types Plant tissue homogenates, secretions mybiosource.commybiosource.com
Specificity High sensitivity and excellent specificity for native Plant ZR mybiosource.com

| Detection System | HRP colorimetric | mybiosource.com |

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is another sensitive immunoassay technique that has been applied to the quantification of this compound. lifeasible.comagrisera.com The principle of RIA is similar to competitive ELISA but uses a radiolabeled hormone (e.g., tritiated [³H] this compound) as the tracer instead of an enzyme conjugate. In the assay, the unlabeled this compound in the sample competes with a known amount of the radiolabeled this compound for binding to a limited pool of specific antibodies. After separation of the antibody-bound hormone from the free hormone, the amount of radioactivity in the bound fraction is measured. This level is inversely related to the concentration of the unlabeled hormone in the sample.

RIA has been effectively used to measure this compound concentrations in various plant studies, typically following sample purification by HPLC to isolate the compound of interest. nih.govnih.gov In one study, RIA was used to demonstrate that the xylem sap from pigeonpea plants exhibiting a leaf curl syndrome contained 7 to 9 times higher concentrations of this compound and dihydrothis compound compared to symptomless plants. nih.gov Another application involved using a monoclonal antibody specific for trans-zeatin riboside to quantify cytokinins in tRNA hydrolysates from Methylobacterium spp., which helped to identify tRNA as the source of the hormone. nih.gov When directly compared for the quantification of this compound in wheat seed samples, the results from a fluorescence ELISA were found to be comparable to those obtained by RIA, though ELISA avoids the regulatory and safety concerns associated with handling radioactive materials. nih.gov

Table 2: Comparison of Research Findings for ELISA and RIA in this compound Analysis

Feature Enzyme-Linked Immunosorbent Assay (ELISA) Radioimmunoassay (RIA) Reference
Principle Competitive binding using an enzyme-labeled tracer. Competitive binding using a radiolabeled tracer. mybiosource.comnih.gov
Detection Method Colorimetric or fluorometric signal measurement. Scintillation counting of radioactivity. nih.govnih.gov
Reported Sensitivity Can detect as low as 0.03 pmol (~10 pg). Quantified picomole levels in purified plant extracts. nih.govnih.gov
Application Example Measured increased this compound in spruce shoots under nutritive stress. Measured 7-9 fold increase of this compound in diseased pigeonpea xylem sap. afs-journal.orgnih.gov

| Key Advantage | Avoids use of radioactive materials; suitable for high-throughput microplate format. | High sensitivity and precision. | nih.gov |

Aptamer-Based Detection

A more recent development in the analysis of small molecules like this compound is the use of aptamers as recognition elements. acs.orgresearchgate.net Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. acs.org They are identified through an in vitro selection process and can be produced synthetically, offering high batch-to-batch consistency. researchgate.net

For this compound and related cytokinins, several aptamer-based detection strategies have been developed. acs.orgnih.gov One common approach is a colorimetric sensor that uses gold nanoparticles (AuNPs). nih.gov In a typical assay, the aptamer sequence is mixed with the sample. In the absence of the target (zeatin), the aptamer may be designed to hybridize with a complementary DNA strand, leaving AuNPs unprotected; the addition of salt then causes the AuNPs to aggregate, resulting in a color change from red to blue. nih.gov When zeatin is present, it binds to the aptamer, preventing hybridization and leaving the complementary strand free to stabilize the AuNPs, thus preserving their red color. nih.gov The resulting color change can be measured spectrophotometrically or even observed by the naked eye. nih.gov Other methods include fluorescence "turn-on" aptasensors that use graphene oxide as a quencher. acs.org Research has identified aptamers that bind to trans-zeatin and trans-zeatin riboside with strong affinity, having dissociation constants (Kd) in the low micromolar range (3-5 μM). acs.org

Table 3: Comparison of Different Aptamer-Based Detection Methods for Zeatin This table is generated based on data from published research on trans-zeatin, a closely related compound.

Method Linear Range Detection Limit Reference
Colorimetric Aptasensor (AuNPs) 0.05 μM – 0.75 μM 0.037 μM nih.gov
Electrochemical Aptasensor 50 pM – 50 nM 16.6 pM nih.gov
Photoelectrochemical Aptasensor 0.1 nM – 100 nM 0.031 nM nih.gov

| Graphene Oxide-Protected Aptamers | 0.67 μM – 6.0 μM | 60 nM | nih.gov |


Evolutionary Perspectives of Zeatin Riboside

Conservation of Cytokinin Metabolism in Green Plants

The metabolic pathways for cytokinins, including the biosynthesis and degradation of zeatin riboside, are highly conserved across the green plant lineage, indicating their fundamental role in plant life. frontiersin.org Naturally occurring cytokinins are derivatives of adenine (B156593) with either an isoprenoid or an aromatic side chain at the N6 position. oup.com The most common isoprenoid cytokinins in higher plants are isopentenyladenine (iP), zeatin (Z), and dihydrozeatin (DHZ). frontiersin.org Zeatin itself exists as two isomers, trans-zeatin (B1683218) (tZ) and cis-zeatin (B600781) (cZ). oup.com

The biosynthesis of trans-zeatin-type cytokinins can occur through two primary pathways. One is the isopentenyladenine-dependent pathway, where an isopentenyladenine nucleotide is first synthesized and then hydroxylated by cytochrome P450 monooxygenases to form a trans-zeatin nucleotide. oup.com The other is an isopentenyladenine-independent pathway that directly produces a trans-zeatin-type cytokinin. oup.com In contrast, cis-zeatin derivatives are primarily formed through the degradation of prenylated transfer RNA (tRNA). mdpi.com

Cytokinins exist in various forms, including free bases, nucleosides (like this compound), and nucleotides. oup.com The interconversion between these forms is a critical aspect of cytokinin metabolism and regulation. For instance, this compound is considered a key transport form of cytokinin within the plant. mdpi.com The conversion of inactive cytokinin nucleotides and nucleosides to the biologically active free-base forms is a crucial activation step. whiterose.ac.uk This activation is catalyzed by enzymes such as LONELY GUY (LOG) proteins, which convert cytokinin 5'-monophosphates directly to the active free bases, and nucleosidases like CPN1, which convert ribosides to free bases. mdpi.commdpi.com

The degradation of active cytokinins is primarily carried out by cytokinin oxidase/dehydrogenase (CKX) enzymes, which target cytokinins with unsaturated N6 side chains like zeatin and isopentenyladenine. mdpi.com Conversely, zeatin O-glucosides are resistant to CKX and are considered storage forms that can be reactivated by β-glucosidases. oup.com This intricate network of biosynthesis, activation, transport, and degradation pathways is a conserved feature, highlighting the importance of tightly regulating active cytokinin levels, including zeatin, throughout the plant.

Phylogenetic Relationships and this compound Distribution

The distribution of different zeatin isomers and their derivatives, including this compound, varies across the plant kingdom, reflecting evolutionary divergences. While trans-zeatin is generally considered the most biologically active form in many higher plants, cis-zeatin and its derivatives are ubiquitously present and can be the dominant forms in certain species and tissues. oup.comwhiterose.ac.uk

A broad phylogenetic survey of green plants reveals distinct patterns in the ratios of trans- and cis-zeatin-type cytokinins. Analysis across major plant groups, including Lycophyta, Ferns, Gymnosperms, and Angiosperms (Magnoliids, Monocots, and Eudicots), shows a varied distribution of these isomers. oup.comresearchgate.net For example, in dry Arabidopsis seeds, cis-zeatin derivatives, particularly cis-zeatin riboside (cZR) and its monophosphate (cZRMP), constitute the majority of the total cytokinin content. oup.com

The relative abundance of trans- and cis-zeatin riboside can also change significantly during plant development and in response to environmental cues. oup.comresearchgate.net For instance, in rice, exposure to inorganic nitrogen sources leads to an activation of de novo synthesis of trans-zeatin- and isopentenyladenine-type cytokinins, including their ribosides, while the levels of cis-zeatin forms remain largely unchanged. oup.com

The following table illustrates the relative distribution of trans- and cis-zeatin-type cytokinins in major vascular plant groups. This data highlights the evolutionary trend and the varying prevalence of these isomers.

Plant GroupPredominant Zeatin Isomer Type
Lycophyta & FernsVariable, with both trans and cis forms present.
GymnospermsGenerally higher levels of trans-zeatin types.
Angiosperms - MagnoliidsMixed, with significant levels of both isomers.
Angiosperms - MonocotsOften high levels of cis-zeatin types, e.g., in rice grains. nih.gov
Angiosperms - Eudicotstrans-zeatin types are often dominant and considered more active.

This table represents generalized trends based on available research. oup.comresearchgate.net

Evolution of LOG Proteins and this compound Activation

The activation of cytokinin precursors is a critical step in regulating cytokinin activity, and the LONELY GUY (LOG) family of enzymes plays a central role in this process. nih.gov LOG proteins function as cytokinin riboside 5'-monophosphate phosphoribohydrolases, directly converting inactive cytokinin nucleotides into their biologically active free-base forms. nih.govresearchgate.net This direct activation pathway is a key component of cytokinin metabolism. nih.gov

Phylogenetic analysis of LOG proteins across the green plant lineage reveals a significant evolutionary history. LOG homologs have been identified in green algae, but significant changes in their structure and function occurred during the transition to land plants. mdpi.com For instance, specific protein motifs emerged in the LOG sequences of charophytes and were subsequently acquired in land plants, indicating functional evolution. mdpi.comresearchgate.net

The enzymatic activity of LOG proteins can also differ. Some LOG proteins primarily act as cytokinin riboside 5′-monophosphate phosphoribohydrolases, converting precursors like isopentenyladenosine 5′-monophosphate (iPRMP) and this compound 5′-monophosphate (ZRMP) into their respective free bases, iP and zeatin. oup.commdpi.com Other LOG proteins exhibit 5′-ribonucleotide phosphohydrolase activity, preferentially producing the corresponding ribosides (e.g., this compound) from the monophosphate precursors. mdpi.com This functional diversification suggests an evolutionary adaptation for more complex regulation of cytokinin activation.

In Arabidopsis, the LOG gene family consists of multiple members with differential expression patterns in various tissues, indicating their specialized roles in regulating cytokinin activity throughout plant development. oup.comnih.gov The evolution of the LOG family and the direct activation pathway they mediate underscores the importance of precise spatiotemporal control over the levels of active cytokinins, which are generated from precursors like this compound 5'-monophosphate. nih.gov The disruption of LOG function leads to significant developmental defects, highlighting their essential role in plant growth and morphogenesis. mdpi.com

Applications and Future Research Directions

Genetic Manipulation of Zeatin Riboside Levels for Crop Improvement

Genetic manipulation of this compound levels in plants presents a promising avenue for enhancing crop characteristics. By targeting the genes involved in the biosynthesis and degradation of cytokinins, researchers can influence the endogenous concentrations of this compound, thereby modifying plant growth and development. One of the key enzymes in the de novo biosynthesis of isopentenyladenine (iP)- and trans-zeatin (B1683218) (tZ)-type cytokinins is adenosine (B11128) phosphate-isopentenyltransferase (IPT). Overexpression of IPT genes has been shown to increase cytokinin levels, including this compound, leading to various phenotypic changes. oup.com

Furthermore, genetic engineering approaches can be utilized to enhance stress tolerance. By manipulating cytokinin levels, it may be possible to develop crops that are more resilient to adverse environmental conditions. The intricate regulation of this compound biosynthesis, involving responses to internal and environmental signals like auxin, abscisic acid, and nitrogen availability, suggests that genetic manipulation of these pathways could be a powerful tool for crop improvement. researchgate.net

Potential for Enhancing Crop Yield and Resilience

This compound plays a significant role in regulating various aspects of plant growth and development that are directly linked to crop yield and resilience. As a key cytokinin, it is involved in promoting cell division and differentiation, which are fundamental processes for plant growth. creative-proteomics.com Optimizing the levels of this compound, either through exogenous application or genetic modification, holds the potential to improve agricultural productivity.

The development of resilient crops that can withstand environmental stressors is a critical goal in agriculture. oup.com Research suggests that this compound is involved in plant responses to stress. For example, maintaining cytokinin homeostasis is crucial for plant adaptation to salinity and drought. oup.com Therefore, strategies aimed at modulating this compound levels could lead to the development of crops with enhanced tolerance to these abiotic stresses, ultimately contributing to more stable and reliable crop yields. nih.gov

Tillering, the formation of lateral shoots in grasses, is a crucial determinant of grain yield in cereal crops like wheat and barley. nih.govmdpi.com this compound, as a cytokinin, has been shown to positively influence this process. Studies have demonstrated that increased levels of this compound in the tiller nodes are associated with an increase in tiller bud outgrowth. nih.gov

Research on winter wheat has shown that optimizing plant spatial competition can lead to increased this compound content, which in turn promotes tillering and ultimately improves grain yield. nih.gov The application of cytokinin derivatives has also been found to stimulate the number of productive tillers. For instance, seed treatment with certain cytokinin derivatives led to a 6.60% increase in productive tillers in winter wheat. mdpi.com However, the timing and method of application are critical, as the effects can vary between different crops and developmental stages. mdpi.com

Influence of Cytokinin Derivatives on Tillering and Yield in Winter Wheat
TreatmentEffect on Productive TillersEffect on Grain Yield
Seed treatment with RR-P+6.60%Increased
Foliar spray with RR-V-2.54%Increased

This compound can enhance a plant's resilience to stress by bolstering its antioxidant defense system. mdpi.com Environmental stresses often lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Plants possess enzymatic and non-enzymatic antioxidant systems to counteract this damage.

Studies have shown that the application of trans-zeatin can increase the activity of antioxidant enzymes in plants under stress conditions. mdpi.com For instance, in wheat subjected to cadmium stress, treatment with trans-zeatin in combination with silymarin (B1681676) significantly boosted antioxidant activities, leading to minimized levels of oxidative stress markers like hydrogen peroxide and malondialdehyde. mdpi.com Similarly, treatments containing this compound have been found to increase the activity of superoxide (B77818) dismutase in creeping bentgrass under heat stress, thereby improving its tolerance. researchgate.net This enhancement of the antioxidant capacity helps to protect the plant from cellular damage and maintain physiological functions under adverse conditions.

This compound in Plant Cell Culture and Regeneration

For example, a highly efficient organogenesis protocol for eggplant was developed using this compound, demonstrating its utility in a crop that is often difficult to regenerate. nih.gov this compound has also been successfully used for regeneration from leaf explants in potato and for inducing somatic embryogenesis in tomato. nih.gov The precise concentration of this compound, often in combination with an auxin, is critical for directing the developmental pathway towards shoot formation. tissueculture.org

Effect of Zeatin on Shoot Regeneration in Vaccinium corymbosum cv. 'Duke'
Zeatin Concentration (mg/l)Mean Number of Shoots per Explant
00
25.28

This compound in Mammalian Systems (e.g., Neuroprotection Research)

Emerging research has begun to explore the biological activities of this compound in mammalian systems, with a particular focus on its potential neuroprotective effects. nih.govresearchgate.net Studies have investigated the activity of natural cytokinins, including cis-zeatin (B600781) riboside, in in vitro models of Parkinson's disease. nih.govresearchgate.net

In these studies, cis-zeatin riboside was found to be active in counteracting salsolinol-induced toxicity, a model for Parkinson's disease-like insults in neuronal cell lines. nih.govresearchgate.net The protective activity of this compound and other cytokinins in these models appears to be primarily mediated by the reduction of oxidative stress. nih.govresearchgate.net Furthermore, it has been demonstrated that this compound can modulate mammalian immune system activity through an adenosine A2A receptor-dependent mechanism, suggesting its potential as an immunomodulatory agent. nih.govresearchgate.net These findings open up new avenues for research into the therapeutic potential of this compound beyond the plant kingdom.

Emerging Technologies and Future Challenges in this compound Research

The field of this compound research is continually evolving with the advent of new technologies and methodologies. Advanced analytical techniques, such as ultra-sensitive liquid chromatography-mass spectrometry (LC-MS/MS), now allow for the precise quantification of this compound and its metabolites in various biological samples. creative-proteomics.com This enables a more detailed understanding of its metabolism and transport within plants.

Future research will likely focus on several key challenges. A deeper understanding of the complex regulatory networks that control this compound homeostasis is needed. researchgate.net This includes elucidating the crosstalk between this compound and other plant hormones in response to developmental and environmental cues. Furthermore, translating the findings from laboratory studies to field applications remains a significant hurdle. nih.gov This will require the development of efficient and cost-effective methods for the targeted delivery and application of this compound or for the genetic engineering of crops with optimized cytokinin levels. The long-term safety and efficacy of these approaches in agricultural systems will also need to be thoroughly evaluated. nih.govnih.gov

Conditional Expression Systems

Conditional expression systems are powerful tools for studying gene function by allowing researchers to control the timing and location of gene expression. While systems using this compound as a direct external chemical inducer are not standard, research in this area focuses on manipulating endogenous cytokinin levels or utilizing cytokinin-responsive promoters to control the expression of a target gene.

One common strategy involves placing a cytokinin biosynthesis gene, such as isopentenyltransferase (ipt), under the control of an inducible promoter. mdpi.commdpi.com This allows for the conditional synthesis of cytokinins, including zeatin and its subsequent conversion to this compound, within the plant or specific tissues. For example, stress-inducible promoters have been used to drive ipt expression, leading to increased cytokinin production, which in turn can delay drought-induced senescence. mdpi.com Similarly, a novel pathogen-inducible expression system has been developed to trigger endogenous cytokinin biosynthesis to study plant immunity. toku-e.com

Another approach utilizes synthetic promoters that contain cytokinin response elements (CREs). These promoters are activated by the plant's internal cytokinin signaling pathway. A well-characterized CRE, with a core sequence of 5′-GAT(T/C)-3′, is bound by type-B response regulators, which are transcription factors activated by cytokinin signaling. frontiersin.org By fusing these synthetic promoters to a reporter gene, researchers can create systems that express a gene of interest only in cells where and when cytokinin signaling is active, effectively using the cellular response to zeatin and other active cytokinins as the trigger for gene expression. frontiersin.org These systems are invaluable for monitoring the cellular status of cytokinin and understanding the downstream effects of cytokinin signaling.

The table below summarizes genes and promoters commonly used in cytokinin-related conditional expression systems.

ComponentTypeTypical UseResearch Focus
ipt (isopentenyltransferase)GenePlaced under an inducible promoter to control cytokinin biosynthesis.Studying effects of increased endogenous cytokinin levels.
Stress-inducible promoters (e.g., pSARK)PromoterDrives expression of genes like ipt in response to environmental stress.Enhancing stress resistance in crops.
Pathogen-inducible promotersPromoterActivates cytokinin biosynthesis upon pathogen attack.Investigating the role of cytokinins in plant immunity.
Synthetic CRE promoters (e.g., 4xJERE)PromoterFused to a target gene to make its expression dependent on cytokinin signaling.Monitoring cytokinin response; dissecting signaling pathways.
Type-A Response Regulators (e.g., ARR5)GenePromoters of these genes are used to drive reporter expression.Used as markers for cytokinin primary response. frontiersin.orgnih.gov

In planta Binding Assays

Understanding how this compound interacts with plant cytokinin receptors is crucial for elucidating its role as a signaling molecule. While it is a major transport form, its activity as a direct ligand for receptors has been a subject of investigation. In planta binding assays, which use components derived directly from plants, have been instrumental in clarifying these interactions, often revealing significant differences compared to assays performed in heterologous systems like E. coli.

A key development in this area is an assay system based on microsomes isolated from tobacco leaves that are transiently expressing specific cytokinin receptors, such as Arabidopsis HISTIDINE KINASE 3 (AHK3) and AHK4. nih.gov This method provides a more biologically relevant environment for studying ligand-receptor interactions than bacterial systems.

Comparative studies using these in planta systems have shown that cytokinin receptors have a much lower affinity for cytokinin ribosides, including trans-zeatin riboside (tZR), compared to their corresponding free bases (trans-zeatin, tZ). nih.gov In competitive binding experiments using the tobacco microsome system, tZR was significantly less effective at displacing radioactively labeled tZ from the AHK3 and ZmHK1 (a maize receptor) receptors than the tZ free base was. nih.gov This contrasts sharply with results from bacterial expression systems, where ribosides often show binding affinities comparable to their free-base counterparts. nih.gov This evidence strongly suggests that the free-base forms of cytokinins are the primary active ligands recognized by receptors in the plant cell. nih.gov

The following table presents comparative data on the binding affinities of different cytokinins to the AHK3 receptor, highlighting the differences observed between assay systems. The values represent the concentration required to displace 50% of a radiolabeled ligand (IC50), with lower values indicating higher affinity.

CompoundReceptorIC50 (nM) in E. coli AssayBinding in in planta Assay
trans-Zeatin (tZ)AHK31.3High Affinity
trans-Zeatin riboside (tZR)AHK315Very Low Affinity nih.govnih.gov
Isopentenyladenine (iP)AHK3150Moderate Affinity
Isopentenyladenosine (iPR)AHK3Not specifiedVery Low Affinity nih.gov
Dihydrozeatin (DZ)AHK350High Affinity

Data compiled from studies on Arabidopsis thaliana receptors. oup.com

These findings from in planta assays support the model that this compound functions primarily as a transport and precursor molecule, which must be converted to its free-base form by enzymes in the target tissue to become biologically active. nih.gov

Molecular Docking and Dynamics for Transporter Specificity

The movement of this compound throughout the plant is mediated by specific transporter proteins. Understanding the structural basis of this transport is a key area of research, with molecular docking and molecular dynamics (MD) simulations emerging as powerful predictive tools. mdpi.com These computational techniques allow researchers to model the interaction between a ligand, like this compound, and its transporter at an atomic level, predicting binding affinity and substrate specificity. mdpi.com

Recent studies have focused on characterizing the membrane transport of cytokinin ribosides, confirming the existence of transport systems that specifically recognize these forms. biorxiv.org Molecular docking and MD simulations have been applied to investigate transporters such as the EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 (AtENT3) from Arabidopsis thaliana. These simulations have successfully predicted the preference of AtENT3 for trans-zeatin riboside (tZR) over other cytokinin forms like isopentenyl adenosine (iPR). biorxiv.org

The simulations identified key amino acid residues within the transporter's binding pocket that are crucial for this specificity. For AtENT3, residues Tyr61 and Asp129 were shown to be necessary for binding and transporting cytokinins. nih.gov These residues are conserved among plant ENT transporters but are absent in those from other species, suggesting a plant-specific adaptation for cytokinin transport. biorxiv.orgnih.gov The docking models reveal how the side chain of tZR fits into the binding cavity and interacts with these specific residues, providing a structural explanation for the transporter's selectivity. biorxiv.org

These in silico findings are critical for guiding experimental work. By predicting which residues are important, researchers can perform targeted mutagenesis studies to confirm their function in vivo. The integration of docking simulations with experimental transport assays provides a robust framework for dissecting the mechanisms of this compound distribution in plants. mdpi.com

TransporterLigandKey Interacting ResiduesSimulation Finding
AtENT3trans-Zeatin riboside (tZR)Tyr61, Asp129These residues are essential for cytokinin binding and transport. biorxiv.orgnih.gov
AtENT3Isopentenyl adenosine (iPR)Tyr61, Asp129Lower binding preference compared to tZR. biorxiv.org

Q & A

Q. How can zeatin riboside be accurately quantified in plant tissues, and what methodological considerations are critical for reproducibility?

this compound is quantified using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, optimized for polar compounds like cytokinins . Key considerations include:

  • Sample preparation : Tissue homogenization in methanol/water mixtures to avoid degradation.
  • Chromatographic separation : Use of reverse-phase C18 columns with isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) .
  • Validation : Calibration curves using synthetic this compound standards and spike-recovery tests to account for matrix effects .
  • Cross-reactivity : Antibody-based methods (e.g., radioimmunoassay) require chromatographic pre-purification to distinguish this compound from dihydrothis compound and O-glucosides .

Q. What is the role of this compound in plant cell division and differentiation, and how does it interact with auxin?

this compound promotes cell division in parenchyma cells when combined with auxin at equal concentrations, leading to undifferentiated callus formation . Alone, it induces cell expansion and differentiation. The cytokinin/auxin ratio dictates developmental outcomes:

  • High cytokinin: Shoot proliferation.
  • High auxin: Root initiation.
  • Balanced ratio: Callus maintenance . Experimental validation involves tissue culture assays with controlled hormone gradients, monitored via microscopy and gene expression markers (e.g., ARR5 for cytokinin response) .

Q. How does this compound influence seed germination under oxidative stress?

In soybean seeds, this compound acts as a reactive oxygen species (ROS) scavenger , preventing oxidation of endogenous cytokinins to adenine under stress (e.g., high temperature or humidity) . This preserves seed viability by maintaining redox balance. Methodologically, its protective role is confirmed via:

  • Capillary electrophoresis and NMR : Tracking cytokinin oxidation .
  • Exogenous application : Restoring germination rates in stressed seeds .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's neuroprotective effects against Huntington’s disease (HD)?

this compound reduces mutant huntingtin (Htt) aggregation via A2A adenosine receptor (A2A-R) activation and downstream PKA signaling . Key methodologies include:

  • Cell models : Transient transfection of neuroblastoma cells with Htt-109Q-mKate plasmids to monitor aggregation via fluorescence microscopy .
  • Pharmacological inhibitors : Pretreatment with ZM 241385 (A2A-R antagonist) or H-89 (PKA inhibitor) to block this compound effects .
  • Proteasome activity assays : Fluorogenic substrates (e.g., Suc-LLVY-AMC) to quantify UPS activation .

Q. How does this compound modulate proteasome activity, and what contradictions arise in different experimental systems?

this compound enhances proteasome activity in neuronal cells, degrading mutant Htt aggregates via A2A-R/PKA signaling . However, in plant systems, its oxidation under stress reduces bioactivity, leading to conflicting results in ROS-rich environments . Methodological reconciliation involves:

  • Tissue-specific profiling : LC-MS/MS to quantify this compound and its metabolites .
  • Stress preconditioning : Pre-treating cells with antioxidants (e.g., ascorbate) to stabilize cytokinin levels .

Q. What are the challenges in tracking this compound translocation and metabolism in planta, and how can they be addressed?

Translocation studies in Lupinus angustifolius reveal this compound is metabolized to O-glucosyldihydrozeatin and lupinic acid in mature tissues, complicating quantification . Solutions include:

  • Radioisotope tracing : Using [³H]-zeatin riboside to monitor lateral transport from xylem to bark .
  • Thin-layer chromatography (TLC) : Bilayer systems to separate metabolites like dihydrothis compound and adenine derivatives .

Q. How do cytokinin/abscisic acid (ABA) interactions under heat stress affect this compound's role in maize kernel development?

Heat stress (35°C) reduces this compound levels by 70%, disrupting the cytokinin/ABA balance and causing kernel abortion . Experimental approaches include:

  • Hormone profiling : ELISA for this compound and ABA during endosperm cell division .
  • Exogenous cytokinin application : Benzyladenine restores thermotolerance, reducing abortion rates .

Methodological Challenges and Contradictions

Q. Why do radioimmunoassays (RIA) for this compound sometimes yield inconsistent results?

Cross-reactivity with dihydrothis compound and O-glucosides can overestimate this compound levels. Rigorous validation requires:

  • Immunoaffinity purification : Pre-clearing samples with anti-zeatin riboside antibodies .
  • HPLC fractionation : Isolating peaks before RIA to confirm specificity .

Q. How do species-specific differences in this compound metabolism impact comparative studies?

  • Pea root nodules : this compound is metabolized to ribotides and isopentenyladenine .
  • Lupin stems : Major metabolites include lupinic acid and adenine derivatives . These differences necessitate species-specific protocols for extraction and analysis.

Tables

Table 1. Key Metabolites of this compound in Plant Systems

TissueMajor MetabolitesDetection MethodReference
Lupinus stemsO-glucosyldihydrozeatin, lupinic acidTLC, radioisotope tracing
Soybean seedsAdenine (under oxidative stress)Capillary electrophoresis
Pea root nodulesZeatin ribotide, isopentenyladenineTLC, bioassays

Table 2. Inhibitors Used in this compound Neuroprotection Studies

InhibitorTargetEffect on this compoundReference
ZM 241385A2A-R antagonistBlocks neuroprotection
H-89PKA inhibitorPrevents Htt degradation
MG132Proteasome inhibitorExacerbates Htt aggregation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.